Kif18A-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38N4O5S2 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-[(1-methylcyclopropyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C28H38N4O5S2/c1-26(2,3)31-38(34,35)22-7-5-6-20(18-22)29-25(33)23-9-8-21(30-39(36,37)27(4)10-11-27)19-24(23)32-16-14-28(12-13-28)15-17-32/h5-9,18-19,30-31H,10-17H2,1-4H3,(H,29,33) |
InChI Key |
MZGYQJDGUVDYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NC(C)(C)C)N4CCC5(CC5)CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Kif18A-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Kif18A-IN-3, a potent and selective inhibitor of the mitotic kinesin Kif18A. Kif18A has emerged as a promising therapeutic target in oncology, particularly for chromosomally unstable (CIN) cancers. This document details the scientific rationale, discovery, synthesis, and biological evaluation of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.
Introduction: The Rationale for Targeting Kif18A
Kif18A, a member of the kinesin-8 family of molecular motors, plays a critical role in regulating microtubule dynamics at the plus ends of kinetochore microtubules (k-MTs) during mitosis. Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a crucial step for accurate chromosome segregation.
In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, especially those with high levels of chromosomal instability (CIN), exhibit a heightened dependency on Kif18A for their survival. These CIN-high tumors, which include subtypes of ovarian, breast, and lung cancers, are characterized by frequent errors in chromosome segregation. This inherent instability makes them particularly vulnerable to the disruption of mitotic processes. Inhibition of Kif18A in these cells leads to severe chromosome misalignments, prolonged mitotic arrest mediated by the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death. This selective lethality makes Kif18A an attractive target for the development of cancer therapeutics with a potentially wide therapeutic window.
Discovery of this compound
This compound was identified through a medicinal chemistry campaign aimed at optimizing an initial hit compound. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. This compound, also referred to as compound 24 in associated publications, emerged as a lead candidate with potent in vitro and in vivo activity.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | Kif18A IC50 (nM) | Cell Proliferation IC50 (nM, OVCAR-3) |
| This compound | 61 | Not explicitly stated, but potent |
| Reference 1 | Not Applicable | Not Applicable |
| Reference 2 | Not Applicable | Not Applicable |
Table 1: In Vitro Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Kif18A enzyme by 50%.
| Species | Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC0-24h (µM·h) |
| CD-1 Mouse (female) | Intraperitoneal (IP) | 100 | 26.5 | 139.19 |
Table 2: Pharmacokinetic Properties of this compound in Mice. Cmax is the maximum plasma concentration, and AUC is the area under the curve, representing total drug exposure over 24 hours.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine scaffold with the desired substitutions. The detailed synthetic scheme is provided in the supporting information of the primary scientific publication. The general approach involves the construction of the core heterocyclic system followed by functionalization.
Chemical Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Kif18A ATPase Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the Kif18A motor domain, which is essential for its function.
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human Kif18A motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the test compound at various concentrations.
-
Add the Kif18A enzyme to the mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
Initiate the reaction by adding ATP and incubate for a further period (e.g., 60 minutes).
-
Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mitotic Arrest and Cell Viability Assays
These assays determine the effect of Kif18A inhibition on cell cycle progression and viability in cancer cell lines.
-
Cell Culture: Culture CIN-high cancer cell lines (e.g., OVCAR-3, HCC1806) in appropriate media and conditions.
-
Immunofluorescence for Mitotic Arrest:
-
Seed cells on coverslips or in imaging plates.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against phospho-Histone H3 (Ser10) (a marker for mitotic cells) and α-tubulin (to visualize the mitotic spindle) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (pHH3-positive) in the total cell population.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for an extended period (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Experimental Workflow Visualization
Caption: Experimental workflow for this compound evaluation.
Kif18A Signaling Pathway
Kif18A's activity is tightly regulated during mitosis to ensure precise control over chromosome movements. Key regulators include Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1).
-
Cdk1/Cyclin B: In early mitosis, high Cdk1/Cyclin B activity leads to the phosphorylation of Kif18A, which inhibits its motor activity and its ability to accumulate at the plus ends of k-MTs. This allows for the initial capture of chromosomes and their dynamic movements.
-
PP1: As chromosomes achieve biorientation (attachment to microtubules from opposite spindle poles), PP1 is recruited to the kinetochores. PP1 dephosphorylates Kif18A, leading to its activation.
-
Activated Kif18A: Active Kif18A then moves to the plus ends of k-MTs, where it suppresses their dynamics, dampens chromosome oscillations, and promotes the final alignment of chromosomes at the metaphase plate.
-
Spindle Assembly Checkpoint (SAC): By ensuring proper kinetochore-microtubule attachments and generating tension across sister kinetochores, Kif18A contributes to satisfying the SAC. The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle. Key SAC proteins like Mad2 and BubR1 are involved in this process. Inhibition of Kif18A leads to a failure to satisfy the SAC, resulting in a prolonged mitotic arrest.
Kif18A Signaling Diagram
Caption: Kif18A signaling pathway in mitosis.
Conclusion
This compound is a potent and selective inhibitor of Kif18A that demonstrates significant anti-tumor activity in preclinical models of chromosomally unstable cancers. Its discovery and characterization provide a valuable chemical probe for further investigating the role of Kif18A in mitosis and a promising starting point for the development of novel cancer therapeutics. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of oncology.
References
Kif18A-IN-3 biological activity
An In-Depth Technical Guide on the Biological Activity of Kif18A-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is particularly critical in cancer cells exhibiting chromosomal instability (CIN), making it a compelling therapeutic target.[3][4] this compound has emerged as a potent and selective inhibitor of KIF18A, demonstrating significant anti-tumor potential in preclinical studies.[5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action
KIF18A utilizes the energy from ATP hydrolysis to move along microtubules.[7] Inhibition of KIF18A's ATPase activity by compounds like this compound prevents its translocation along the mitotic spindle.[8] This disruption leads to defects in chromosome congression, causing prolonged mitotic arrest.[9] The sustained activation of the spindle assembly checkpoint ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[9] Notably, KIF18A inhibitors selectively impact cancer cells with high levels of chromosomal instability, while largely sparing normal, diploid cells.[3][8]
Quantitative Biological Data
The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | KIF18A | ATPase Assay | 61 | [5][6] |
| AM-1882 | KIF18A | MT-ATPase Assay | - | [4] |
| AM-5308 | KIF18A | MT-ATPase Assay | - | [4] |
| Compound 3 | KIF18A | ATPase Assay | 8.2 | [10][11] |
| Sovilnesib | KIF18A | ATPase Assay | 41.3 | [10] |
| BTB-1 | KIF18A | ATPase Assay | ~5000 | [12] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | EC50 (µM) | Reference |
| This compound | Tumor Tissues | In vivo | Increased mitotic cells | - | [6] |
| AM-1882 | MDA-MB-157 | Mitotic Image Assay | Mitotic Arrest | - | [13] |
| AM-5308 | MDA-MB-157 | Mitotic Image Assay | Mitotic Arrest | - | [13] |
| Compound 3 | HeLa | Cytotoxicity | Cell Death | 1.1 ± 0.3 | [12] |
| BTB-1 Derivative 6 | HeLa | Cytotoxicity | Cell Death | 2.6 ± 0.4 | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Kif18A inhibitors.
KIF18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the enzymatic activity of KIF18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules.
Protocol:
-
Plate Preparation : Dispense the test compounds (e.g., this compound) at various concentrations into a 1536-well microtiter plate. Include wells with DMSO as a vehicle control.[14]
-
Reagent Preparation : Prepare a reaction mixture containing:
-
Initiate Reaction : Add the reaction mixture to the wells of the assay plate.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the ATPase reaction to proceed.[14]
-
ADP Detection : The amount of ADP generated is quantified using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).[3][15] This involves a two-step process:
-
First, add the ADP-Glo™ Reagent to stop the KIF18A enzymatic reaction and deplete the remaining ATP.
-
Second, add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Signal Measurement : Measure the luminescence using a plate reader. The light output is directly proportional to the concentration of ADP produced.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter non-linear regression curve.[3]
Cell Viability and Mitotic Arrest Assay (Immunofluorescence)
This cell-based assay assesses the effect of KIF18A inhibition on cell proliferation and the induction of mitotic arrest.
Protocol:
-
Cell Plating : Seed cancer cell lines (e.g., HeLa, OVCAR-3, MDA-MB-157) in 96-well imaging plates and allow them to adhere overnight.[13][16]
-
Compound Treatment : Treat the cells with a dilution series of the KIF18A inhibitor or DMSO control for a specified duration (e.g., 24 to 48 hours).[13][16]
-
Fixation and Permeabilization :
-
Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[16]
-
Antibody Staining :
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Key primary antibodies include:
-
Wash the cells with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature.
-
-
Imaging : Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis : Use automated image analysis software to quantify the percentage of mitotic cells (phospho-Histone H3 positive) and to analyze mitotic phenotypes such as spindle abnormalities and chromosome congression defects.
In Vivo Xenograft Tumor Growth Inhibition Study
This animal model is used to evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
Protocol:
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude mice).[8]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Randomize the mice into treatment and control groups. Administer the KIF18A inhibitor (e.g., formulated for oral gavage) and vehicle control daily or on a specified schedule.[3]
-
Tumor Measurement : Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Assessment : At the end of the study, or at specific time points, tumors can be excised and analyzed for biomarkers of target engagement, such as an increase in the mitotic marker phospho-Histone H3 by immunohistochemistry.[3][6]
-
Data Analysis : Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Conclusion
This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A. It effectively disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent cell death, particularly in cancer cells characterized by chromosomal instability. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting KIF18A in oncology. The selective nature of KIF18A inhibition offers a promising avenue for the development of novel anti-cancer agents with an improved therapeutic window compared to traditional anti-mitotic drugs.[3][17]
References
- 1. DSpace [open.bu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
KIF18A Inhibition: A Targeted Approach for Chromosomally Unstable Cancers
A Technical Guide to the Preclinical Validation of KIF18A Inhibitors
This technical guide provides an in-depth overview of the target validation studies for KIF18A inhibitors, a promising new class of anti-cancer agents. It is intended for researchers, scientists, and drug development professionals interested in the discovery and preclinical assessment of targeted cancer therapies. This document summarizes the mechanism of action, preclinical efficacy, and experimental methodologies used to validate KIF18A as a therapeutic target, with a focus on the selective targeting of chromosomally unstable tumors.
Introduction: The Rationale for Targeting KIF18A in Cancer
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2] CIN arises from persistent errors in chromosome segregation during mitosis, leading to aneuploidy, a state of abnormal chromosome numbers.[3][4] While aneuploidy can be detrimental to normal cells, cancer cells often adapt and even exploit this genomic chaos for their survival and evolution.[3][4]
This adaptation, however, creates a vulnerability. Aneuploid cancer cells become highly dependent on specific cellular machinery to manage the stress of abnormal chromosome numbers and ensure their continued proliferation.[3][5] One such critical component is the mitotic kinesin KIF18A.
KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[6][7] While KIF18A is largely dispensable for the division of normal, diploid somatic cells, it is essential for the survival of cancer cells with high levels of CIN.[1][8][9] This differential dependency makes KIF18A an attractive therapeutic target, offering a potential window for selectively killing cancer cells while sparing healthy tissues.[6][10]
Inhibition of KIF18A's ATPase activity disrupts its function, leading to defects in chromosome congression, prolonged mitotic arrest, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in CIN-positive cancer cells.[6][11] This guide will delve into the preclinical data and experimental approaches that have validated this therapeutic strategy.
Mechanism of Action of KIF18A Inhibitors
KIF18A inhibitors are small molecules designed to block the ATPase activity of the KIF18A motor protein.[11] This inhibition is often non-competitive with ATP and microtubules, suggesting an allosteric mode of action.[1][2] By binding to a pocket within the motor domain, these inhibitors prevent the conformational changes necessary for KIF18A to hydrolyze ATP and translocate along microtubules.
The consequences of KIF18A inhibition are most pronounced during mitosis. The primary mechanism of action involves:
-
Disruption of Chromosome Alignment: KIF18A is responsible for suppressing chromosome oscillations and facilitating their proper alignment at the metaphase plate.[7] Inhibition of KIF18A leads to increased chromosome oscillations and a failure of chromosomes to congress correctly.[11]
-
Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of chromosomes to the mitotic spindle due to KIF18A inhibition activates the SAC, a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent mis-segregation of chromosomes.[6]
-
Prolonged Mitotic Arrest and Cell Death: In CIN-positive cancer cells, the SAC-mediated mitotic arrest is prolonged and often cannot be resolved, ultimately triggering apoptosis (programmed cell death).[6]
This selective killing of chromosomally unstable cancer cells forms the basis of the therapeutic potential of KIF18A inhibitors.
Quantitative Data on Preclinical KIF18A Inhibitors
Several potent and selective KIF18A inhibitors have been developed and evaluated in preclinical studies. The following tables summarize the available quantitative data for some of these compounds. It is important to note that "Kif18A-IN-3" is not a widely reported designation in the reviewed literature; therefore, data for other well-characterized inhibitors are presented.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 3 | KIF18A | ATPase Activity | 8.2 | [12][13] |
| Sovilnesib (AMG-650) | KIF18A | ATPase Activity | 41.3 | [12][13] |
| ATX-295 | KIF18A | ATPase Activity | 18 | [14][15] |
| ATX-21020 | KIF18A | ATPase Activity | 14.5 | [15] |
| Unnamed Inhibitors | KIF18A | ATPase Activity | 50-80 | [16] |
| BTB-1 | Kif18A | ATPase Activity | 590-610 | [17] |
Table 2: Cellular Anti-proliferative Activity of KIF18A Inhibitors in CIN-Positive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ATX-21020 | OVCAR-3 | Ovarian Cancer | 53.3 | [15] |
| Unnamed Inhibitors | CIN+ Cancer Cells | Solid Tumors | <10 | [16] |
Table 3: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| AM-9022 | OVCAR-3 | Ovarian Cancer | Not Specified | Tumor Regression | [1] |
| AM-9022 | JIMT-1 | Breast Cancer | Not Specified | Tumor Stasis | [1] |
| AM-9022 | CTG-0017 (PDX) | Breast Cancer | Not Specified | 83% Tumor Regression | [1] |
| AM-9022 | CTG-0437 (PDX) | Breast Cancer | Not Specified | 101% Tumor Growth Inhibition | [1] |
| ATX-295 | Ovarian PDX Models | Ovarian Cancer | 30 mg/kg BID | 61% of models responded (stasis or better) | [14][15] |
| VLS-1488 | HCC15, OVCAR-3 | Breast, Ovarian | Not Specified | Dose-dependent tumor growth inhibition | [9] |
Detailed Experimental Protocols
The validation of KIF18A as a therapeutic target has relied on a variety of robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
KIF18A ATPase Activity Assay
This assay is fundamental to identifying and characterizing KIF18A inhibitors.
-
Objective: To measure the ability of a compound to inhibit the microtubule-stimulated ATPase activity of purified KIF18A motor domain.
-
Principle: The hydrolysis of ATP to ADP by KIF18A is coupled to a detection system that measures the amount of ADP produced. A common method is the ADP-Glo™ Kinase Assay.
-
Materials:
-
Purified recombinant human KIF18A motor domain
-
Taxol-stabilized microtubules
-
ATP
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Taxol)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and the KIF18A enzyme.
-
Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce KIF18A ATPase activity by 50%.
-
Cell Proliferation/Viability Assay
This assay determines the effect of KIF18A inhibition on the growth and survival of cancer cells.
-
Objective: To measure the anti-proliferative effects of KIF18A inhibitors on various cancer cell lines.
-
Principle: Cells are treated with the inhibitor for several days, and the number of viable cells is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96- or 384-well clear-bottom white plates
-
-
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the KIF18A inhibitor.
-
Incubate the plates for a period of 3 to 7 days.
-
At the end of the incubation, add the CellTiter-Glo® reagent to each well.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Plot the results as a dose-response curve and calculate the IC50 value for cell growth inhibition.
-
Mitotic Arrest Analysis
This experiment confirms that the anti-proliferative effects of KIF18A inhibitors are due to their intended mechanism of action.
-
Objective: To quantify the percentage of cells arrested in mitosis following treatment with a KIF18A inhibitor.
-
Principle: Cells arrested in mitosis exhibit condensed chromatin and high levels of phosphorylated Histone H3 (pHH3). This can be detected by immunofluorescence microscopy or flow cytometry.
-
Materials:
-
Cancer cell lines
-
KIF18A inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscope or flow cytometer
-
-
Procedure (for microscopy):
-
Grow cells on coverslips and treat with the KIF18A inhibitor for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-pHH3 antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of pHH3-positive cells (mitotic cells) in the treated versus control populations.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of KIF18A inhibitors in a living organism.
-
Objective: To determine the effect of a KIF18A inhibitor on tumor growth in a mouse model.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Human cancer cell lines or patient-derived xenograft (PDX) tissue
-
KIF18A inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Calipers for measuring tumor volume
-
-
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the KIF18A inhibitor and vehicle according to the planned dosing schedule (e.g., once daily).
-
Measure tumor volumes with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regression.
-
Biomarkers for Patient Selection
A key aspect of developing targeted therapies is the identification of biomarkers to predict which patients are most likely to respond. For KIF18A inhibitors, several potential biomarkers related to chromosomal instability are being investigated:
-
Whole-Genome Doubling (WGD): This is a state where a cell has a complete extra set of chromosomes and has been identified as a strong predictor of sensitivity to KIF18A inhibition.[14][15]
-
TP53 Mutation Status: Mutations in the tumor suppressor gene TP53 are frequently associated with CIN, and TP53-mutant cancers show enrichment for sensitivity to KIF18A inhibitors.[1][2]
-
High Aneuploidy Score (AS) and Fraction Genome Altered (FGA): These are quantitative measures of the degree of chromosomal alterations in a tumor and also correlate with sensitivity to KIF18A inhibition.[5][14]
Conclusion and Future Directions
The preclinical data strongly support the validation of KIF18A as a therapeutic target for cancers characterized by chromosomal instability. Potent and selective inhibitors of KIF18A have demonstrated robust anti-tumor activity in vitro and in vivo, with a clear mechanism of action that exploits a key vulnerability of aneuploid cancer cells.[1][2][6]
The favorable safety profile observed in preclinical models, with minimal impact on normal proliferating cells, distinguishes KIF18A inhibitors from traditional anti-mitotic agents and suggests a potentially wider therapeutic window.[1][2][18]
Ongoing and future research will focus on:
-
Clinical Trials: Several KIF18A inhibitors, such as Sovilnesib and VLS-1488, are currently in early-phase clinical trials to evaluate their safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[9][10][12]
-
Biomarker Refinement: Further validation of biomarkers like whole-genome doubling is crucial for the successful clinical development of KIF18A inhibitors and for ensuring that these drugs are given to the patients who will benefit the most.
-
Combination Therapies: Exploring the potential of combining KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors, may lead to enhanced efficacy and overcome potential resistance mechanisms.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relevance of aneuploidy for cancer therapies targeting the spindle assembly checkpoint and KIF18A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioquicknews.com [bioquicknews.com]
- 5. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. kuickresearch.com [kuickresearch.com]
- 11. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
Kif18A in Mitotic Spindle Assembly: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Functions, Regulation, and Therapeutic Potential of a Key Mitotic Kinesin
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The mitotic spindle, a complex and dynamic microtubule-based machine, orchestrates this process with remarkable precision. Central to the spindle's function are numerous microtubule-associated proteins and molecular motors that regulate its architecture and dynamics. Among these, the kinesin-8 motor protein, Kif18A, has emerged as a critical regulator of mitotic spindle assembly and chromosome alignment. This technical guide provides a comprehensive overview of the function of Kif18A, its regulatory mechanisms, and its significance as a therapeutic target in oncology. We delve into the quantitative aspects of its activity, provide detailed experimental protocols for its study, and visualize its complex interactions through signaling and workflow diagrams.
Core Function of Kif18A in Mitotic Spindle Assembly
Kif18A is a plus-end directed motor protein that plays a multifaceted role in ensuring the proper execution of mitosis. Its primary functions are centered on the regulation of kinetochore microtubule (k-MT) dynamics, which are essential for the precise alignment of chromosomes at the metaphase plate.
Attenuation of Chromosome Oscillations and Promotion of Congression
During prometaphase, chromosomes attached to microtubules from opposite spindle poles exhibit oscillatory movements. Kif18A accumulates at the plus-ends of k-MTs and acts as a "brake" to dampen these oscillations.[1][2] This suppression of chromosome movement is crucial for their stable alignment at the spindle equator, a process known as congression.[1][3] Depletion of Kif18A leads to hyper-oscillations of chromosomes, preventing the formation of a tight metaphase plate and often resulting in a mitotic arrest mediated by the spindle assembly checkpoint (SAC).[2][4][5] Conversely, overexpression of Kif18A suppresses these movements, leading to a more tightly aligned metaphase plate.[2]
Regulation of Kinetochore Microtubule Dynamics
The primary mechanism by which Kif18A controls chromosome movements is through its microtubule depolymerase activity.[3][6] Kif18A is a motile depolymerase that preferentially acts on longer microtubules.[3][6] By promoting the depolymerization of k-MTs at their plus-ends, Kif18A effectively "reels in" chromosomes that have strayed too far from the metaphase plate, thereby contributing to their congression. This activity is essential for maintaining the bipolarity of the spindle and for establishing the correct tension across sister kinetochores.[3]
Quantitative Data on Kif18A Function
The effects of Kif18A on mitotic spindle parameters have been quantified in numerous studies. The following tables summarize key quantitative data on the impact of Kif18A modulation on microtubule dynamics, spindle and chromosome metrics, and the efficacy of Kif18A inhibitors.
| Parameter | Control | Kif18A Depletion | Kif18A Overexpression | Reference |
| Chromosome Oscillation Amplitude | Reduced | Dramatically Increased | Suppressed | [2] |
| Inter-kinetochore Distance | Normal | Reduced | Increased | [2][3] |
| Spindle Length | Normal | Aberrantly Long | - | [3][7] |
| Mitotic Duration | Normal | Prolonged | - | [5][8] |
Table 1: Effects of Kif18A Expression Levels on Mitotic Parameters
| Microtubule Type | Kif18A Concentration | Depolymerization Rate (µm/min) | Reference |
| Long GMPCPP Microtubules | 100 nM | 1.25 ± 0.14 | [3] |
| Short GMPCPP Microtubules | 100 nM | Slower than long MTs | [3] |
Table 2: In Vitro Microtubule Depolymerization Activity of Kif18A
| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |
| Compound 3 | 8.2 | Purified KIF18A (in vitro) | [9] |
| Sovilnesib | 41.3 | Purified KIF18A (in vitro) | [9] |
| KIF18A-IN-3 | 61 | KIF18A ATPase assay | [10] |
| KIF18A-IN-4 | 6160 | KIF18A ATPase assay | [11] |
Table 3: Potency of Selected Kif18A Inhibitors
Regulation of Kif18A Activity
The function of Kif18A is tightly regulated throughout the cell cycle to ensure its activity is restricted to mitosis and precisely controlled at the kinetochore-microtubule interface.
Phosphorylation by Cdk1 and Dephosphorylation by PP1
The master mitotic kinase, Cyclin B-Cdk1, plays a key role in regulating Kif18A. Phosphorylation of Kif18A by Cdk1 inhibits its activity, promoting chromosome oscillations in early mitosis.[12][13] As chromosomes achieve biorientation and tension is established, Protein Phosphatase 1 (PP1) is recruited to kinetochores where it dephosphorylates and activates Kif18A.[12][13] This switch from an inhibited to an active state allows Kif18A to suppress chromosome movements and facilitate their final alignment at the metaphase plate.
Interaction with HURP
The microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) also plays a role in modulating Kif18A function. HURP localizes to kinetochore-proximal regions of k-fibers and can influence the localization and motility of Kif18A.[14] This interplay between HURP and Kif18A is thought to contribute to the stabilization of k-fibers and the precise control of their length.
Kif18A as a Therapeutic Target in Cancer
The critical role of Kif18A in mitosis, a process frequently dysregulated in cancer, has positioned it as an attractive target for anti-cancer drug development.[15]
Dependency of Chromosomally Unstable Cancers
Many cancer cells, particularly those with chromosomal instability (CIN), exhibit an increased reliance on Kif18A for their survival and proliferation.[16][17] These cells often have defects in spindle assembly and chromosome segregation, making them particularly sensitive to the further disruption of these processes caused by Kif18A inhibition. Inhibition of Kif18A in CIN cancer cells leads to severe mitotic defects, including prolonged mitotic arrest, formation of multipolar spindles, and ultimately, cell death.[16][17] In contrast, normal, diploid cells are less affected by the loss of Kif18A function, suggesting a potential therapeutic window for Kif18A inhibitors.[16]
Development of Kif18A Inhibitors
Several small molecule inhibitors of Kif18A have been developed and are currently under investigation.[9][10][11] These inhibitors typically target the ATPase activity of the Kif18A motor domain, preventing it from hydrolyzing ATP and moving along microtubules. By blocking Kif18A's function, these compounds aim to selectively kill cancer cells with high levels of CIN.
Experimental Protocols
Studying the function of Kif18A requires a combination of molecular biology, cell biology, and microscopy techniques. Below are detailed protocols for key experiments.
siRNA-mediated Knockdown of Kif18A in HeLa Cells
This protocol describes the transient depletion of Kif18A using small interfering RNA (siRNA) in HeLa cells, a common model system for studying mitosis.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting Kif18A (and a non-targeting control siRNA)
-
24-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS) without antibiotics
Procedure:
-
Cell Seeding: One day prior to transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 20-30 pmol of Kif18A siRNA or control siRNA in 50 µL of Opti-MEM. b. In a separate tube, dilute 1-2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as western blotting to confirm knockdown efficiency, or fixed for immunofluorescence imaging.
Immunofluorescence Staining of Mitotic Spindles and Kinetochores
This protocol allows for the visualization of the mitotic spindle, chromosomes, and kinetochores in fixed cells to assess the effects of Kif18A modulation.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-centromere antibody (ACA) for kinetochores)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Mounting medium
Procedure:
-
Fixation: Rinse cells briefly with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DNA Staining: Incubate with DAPI or Hoechst stain for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Live-Cell Imaging of Chromosome Dynamics
This technique allows for the real-time observation of chromosome movements in living cells, providing dynamic information on the effects of Kif18A.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged histone (e.g., H2B-GFP) or a kinetochore protein.
-
Glass-bottom imaging dishes or chambers.
-
Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Imaging medium (e.g., CO2-independent medium).
Procedure:
-
Cell Plating: Plate the fluorescently labeled cells in a glass-bottom dish.
-
Experimental Treatment: If applicable, treat the cells with siRNA, drugs, or other perturbations.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Image Acquisition: a. Locate mitotic cells of interest. b. Set up time-lapse imaging parameters (e.g., frame rate, exposure time, Z-stack settings). A typical frame rate for observing chromosome oscillations is every 10-30 seconds. c. Acquire images over a period that covers the desired mitotic stages (e.g., from prophase to anaphase).
-
Data Analysis: Analyze the resulting time-lapse movies to track chromosome movements, measure oscillation amplitudes and velocities, and determine the duration of mitosis.
Conclusion
Kif18A is a pivotal player in the intricate choreography of mitosis. Its ability to fine-tune microtubule dynamics at the plus-ends of kinetochore fibers is essential for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation. The tight regulation of Kif18A activity underscores its importance in maintaining genomic stability. Furthermore, the heightened dependency of chromosomally unstable cancer cells on Kif18A has established it as a promising therapeutic target. The continued investigation of Kif18A's function and the development of specific inhibitors hold significant promise for advancing our understanding of mitosis and for creating novel anti-cancer therapies. This guide provides a foundational resource for researchers and drug development professionals embarking on the study of this critical mitotic kinesin.
References
- 1. Live imaging of chromosome dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human kinesin Kif18A is a motile microtubule depolymerase essential for chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prognostic Biomarker KIF18A and Its Correlations With Immune Infiltrates and Mitosis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kif18A in Chromosomal Instability: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kinesin family member 18A (Kif18A) is a plus-end directed molecular motor protein from the Kinesin-8 family, which is essential for the precise regulation of microtubule dynamics during mitosis.[1][2] Its primary function is to control the alignment of chromosomes at the metaphase plate by suppressing kinetochore microtubule movements, a process critical for ensuring high-fidelity chromosome segregation.[1][3][4] Dysregulation and overexpression of Kif18A are frequently observed in a wide range of human cancers and are often correlated with advanced tumor grade, metastasis, and poor patient prognosis.[5][6][7]
Notably, cancer cells exhibiting chromosomal instability (CIN) — a condition characterized by persistent errors in chromosome segregation — show a unique dependency on Kif18A for their proliferation and survival.[8][9][10] This synthetic lethal relationship makes Kif18A a compelling and highly attractive therapeutic target. Inhibition of Kif18A in CIN-high cancer cells leads to severe mitotic defects, including chromosome congression failure and mitotic arrest, ultimately resulting in cell death.[8][11][12] This guide provides an in-depth overview of Kif18A's molecular function, its role in carcinogenesis, the quantitative effects of its inhibition, and detailed experimental protocols for its study, serving as a critical resource for professionals in cancer research and drug development.
Introduction to Kif18A and Chromosomal Instability
The faithful segregation of chromosomes during mitosis is paramount for maintaining genomic integrity. Errors in this process lead to aneuploidy, a state where cells have an abnormal number of chromosomes, which is a hallmark of cancer.[8] Chromosomal instability (CIN) is the high rate of gain or loss of whole chromosomes during cell division.[8][13] While seemingly detrimental, CIN can provide a selective advantage for tumor evolution, contributing to aggressive phenotypes and therapeutic resistance.
Kinesin motor proteins are crucial players in the mitotic machinery, utilizing ATP hydrolysis to move along microtubules (MTs) and regulate various aspects of cell division.[2][14] Kif18A, a member of the Kinesin-8 family, is a key regulator of this process.[1][15] It functions as a plus-end-directed motor that accumulates at the ends of kinetochore microtubules (K-MTs) to dampen their dynamics.[15][16][17] This activity is essential for suppressing chromosome oscillations and facilitating their stable alignment at the spindle equator, a prerequisite for accurate segregation.[3][4]
Molecular Function and Regulation of Kif18A
Regulation of Microtubule Dynamics and Chromosome Congression
Kif18A's primary role is to ensure proper chromosome congression. It moves processively towards the plus-ends of K-MTs, where it is proposed to act as either a microtubule depolymerase or a capping protein that attenuates growth.[7][16][18] This activity reduces the amplitude of chromosome oscillations, allowing them to align correctly at the metaphase plate.[3][4] The motor activity of Kif18A is indispensable for this function; mutations in its motor domain prevent its accumulation at K-MT plus-ends and lead to chromosome alignment defects.[15] In the absence of functional Kif18A, K-MTs can become overly long, leading to increased chromosome oscillations, failure to satisfy the spindle assembly checkpoint (SAC), and subsequent mitotic arrest.[2][19]
Regulation of Kif18A Activity
Kif18A expression and activity are tightly regulated throughout the cell cycle. Its levels are highest during mitosis and decline after mitotic exit.[1] The function of Kif18A is also controlled by post-translational modifications, such as sumoylation, which peaks at metaphase and is crucial for proper mitotic progression.[1]
Recent studies have identified upstream signaling pathways that regulate Kif18A expression. The JNK1/c-Jun signaling pathway, for instance, has been shown to directly activate the KIF18A promoter.[20] Inhibition of JNK1 leads to decreased Kif18A expression and impairs cancer cell growth, highlighting a direct transcriptional control mechanism.[20]
Kif18A's Role in Chromosomal Instability and Cancer
Overexpression in Cancer
Kif18A is overexpressed in a multitude of solid tumors, including breast, ovarian, lung, liver, prostate, and colorectal cancers.[5][6][21][22] This overexpression is significantly correlated with higher tumor grade, increased metastasis, and poor overall survival, suggesting a key role in tumor progression.[5][6] In breast cancer, for example, elevated Kif18A levels are associated with multinucleation, a hallmark of aneuploidy.[5] In hepatocellular carcinoma (HCC), Kif18A promotes proliferation and metastasis by activating pathways such as Akt and SMAD2/3.[23][24]
Synthetic Lethality in CIN-High Tumors
While Kif18A is ubiquitously expressed, it is not essential for the division of normal, diploid cells.[10][15] However, cancer cells with high levels of CIN are uniquely dependent on Kif18A for their survival.[9][25] This phenomenon, known as synthetic lethality, arises because CIN cells have inherent defects in mitotic spindle regulation and control. They rely on Kif18A to an exceptional degree to manage their chaotic mitosis and successfully divide.
Depletion or inhibition of Kif18A in CIN-high cells exacerbates their underlying instability, leading to catastrophic mitotic errors such as severe chromosome misalignment and the formation of multipolar spindles.[9][11][13] These defects trigger a prolonged mitotic arrest and ultimately lead to cell death, while near-diploid cells are largely unaffected.[8][11][12] This selective vulnerability provides a large therapeutic window for Kif18A inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Kif18A.
Table 1: Kif18A Expression and Clinical Correlation in Various Cancers
| Cancer Type | Kif18A Expression Status | Correlation with Clinical Parameters | Reference(s) |
|---|---|---|---|
| Breast Cancer | Overexpressed | Associated with advanced tumor grade, metastasis, and poor survival.[5] | [5][6] |
| Ovarian Cancer | Overexpressed | High expression linked to poor prognosis.[22] | [8][22] |
| Hepatocellular Carcinoma (HCC) | Overexpressed | Associated with poor prognosis and metastasis.[6][23] | [6][23] |
| Lung Adenocarcinoma (LUAD) | Overexpressed | Predicts unfavorable prognosis.[6][26] | [6][26] |
| Colorectal Cancer (CRC) | Overexpressed | Linked to poor prognosis.[6][21] | [6][21] |
| Clear Cell Renal Carcinoma | Overexpressed | Correlated with tumor stage, grade, and metastasis.[27] | [27] |
| Prostate Cancer | Overexpressed | Predicts poor prognosis and promotes proliferation.[21] |[21] |
Table 2: Phenotypic Effects of Kif18A Perturbation in Cancer Cells
| Method of Perturbation | Cell Type Context | Observed Phenotype | Quantitative Effect | Reference(s) |
|---|---|---|---|---|
| siRNA Knockdown | CIN-high (e.g., HT29) | Mitotic Arrest | ~3 to 5-fold increase in mitotic index.[11][28] | [11][28] |
| siRNA Knockdown | Near-diploid (e.g., HCT116) | Minimal effect on mitotic index | No significant change.[11][28] | [11][28] |
| siRNA Knockdown | Germ Cells | Mitotic Arrest & Apoptosis | Leads to germ cell depletion and infertility in mice.[15] | [15] |
| Overexpression | Breast Cancer Cells (MCF-7) | Multinucleation | Increased frequency of multinucleated cells.[5] | [5] |
| Small-Molecule Inhibition | CIN-high (HGSOC, TNBC) | Mitotic Arrest & Cell Death | Selective killing of CIN-high cells.[8][12] | [8][12] |
| Small-Molecule Inhibition | Normal Human Bone Marrow | Minimal detrimental effects | Significantly better tolerated than other anti-mitotics.[8][12] |[8][12] |
Table 3: Potency of Selected Kif18A Small-Molecule Inhibitors
| Inhibitor | Type | Potency (IC₅₀) | Selectivity | Reference(s) |
|---|---|---|---|---|
| ATX020 | ATP-uncompetitive | 0.014 µM (ATPase activity) | Selective over other kinesins (e.g., CENPE >10 µM, EG5 5.87 µM).[25] | [25] |
| VLS-1272 | ATP non-competitive | Potent (not specified) | Highly selective for Kif18A versus other kinesins.[29] | [29] |
| "Compound 3" | ATP non-competitive | Sub-nM binding potency | Highly selective with no known off-target effects on related kinesins.[10] | [10][13] |
| Sovilnesib | Not specified | Potent | Induces mitotic arrest in CIN cells.[13] |[13] |
Key Experimental Protocols
Protocol for KIF18A Knockdown using siRNA
This protocol describes a general method for transiently depleting Kif18A in cultured cells to study its loss-of-function phenotype.
-
Cell Seeding: Plate cells (e.g., HeLa, HT29, or MCF10A) in 6-well plates or on coverslips in antibiotic-free medium. Seed at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute Kif18A-targeting siRNA and a non-targeting control siRNA (e.g., Luciferase) in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation. Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time will depend on the cell line and the rate of protein turnover.
-
Validation and Analysis:
-
Western Blot: Harvest a portion of the cells, lyse, and perform SDS-PAGE and western blotting using a primary antibody against Kif18A to confirm knockdown efficiency. Use an antibody for a loading control (e.g., α-tubulin or GAPDH).
-
Phenotypic Analysis: Fix the remaining cells on coverslips for immunofluorescence analysis (Protocol 5.2) or use them for live-cell imaging (Protocol 5.4) or cell viability assays.
-
Protocol for Immunofluorescence Staining
This protocol is used to visualize Kif18A localization and assess mitotic phenotypes like chromosome alignment and spindle morphology.
-
Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatment (e.g., siRNA knockdown or drug inhibition).
-
Fixation: Wash cells briefly with PBS. Fix with 1% paraformaldehyde in -20°C methanol for 10 minutes, or with 4% paraformaldehyde in PBS for 15 minutes followed by permeabilization with 0.2% Triton X-100.[15]
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Example antibodies: Rabbit anti-Kif18A, Mouse anti-α-tubulin (for microtubules), Human anti-centromere antibody (ACA) (for kinetochores).
-
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze mitotic index, chromosome alignment, and spindle morphology.
Protocol for In Vitro KIF18A ATPase Activity Assay
This assay measures the microtubule-stimulated ATPase activity of purified Kif18A and is used to screen for inhibitors.[2]
-
Reagents: Purified recombinant human Kif18A motor domain, taxol-stabilized microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT), microtubules, and the test compound (inhibitor) at various concentrations.
-
Initiation: Add purified Kif18A protein to the wells to start the reaction. In a separate set of wells, add ATP to initiate the ATPase activity. Incubate at room temperature for a set time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis. Plot the percent inhibition of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
Kif18A is a critical regulator of mitotic fidelity whose function is essential for the proper alignment and segregation of chromosomes. Its overexpression in numerous cancers and the specific dependency of chromosomally unstable tumors on its activity have established Kif18A as a premier therapeutic target. The development of potent and selective small-molecule inhibitors offers a promising strategy to exploit the synthetic lethal relationship between Kif18A function and CIN.[8][10][14][29] These inhibitors have demonstrated robust anti-tumor effects in preclinical models at well-tolerated doses, distinguishing them from broadly cytotoxic anti-mitotic agents.[8][12]
Future research should continue to focus on the clinical development of Kif18A inhibitors, identifying patient populations most likely to respond based on CIN status and other biomarkers. Further investigation into the upstream regulatory pathways and downstream effectors of Kif18A will provide deeper insights into its role in carcinogenesis and may reveal novel combination therapy strategies to overcome potential resistance mechanisms.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin-8 motor Kif18A suppresses kinetochore movements to control mitotic chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation [ideas.repec.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 14. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microtubule stabilization triggers the plus-end accumulation of Kif18A/kinesin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kif18A Utilizes a Microtubule Binding Site in the Tail for Plus-end Localization and Spindle Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression of KIF18A Is Associated with Increased Tumor Stage and Cell Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 23. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Overexpression of KIF18A promotes cell proliferation, inhibits apoptosis, and independently predicts unfavorable prognosis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Elevated expression of KIF18A enhances cell proliferation and predicts poor survival in human clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Kif18A: A Promising Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology due to its critical role in mitotic progression and its differential expression in cancerous versus normal tissues.[1][2] This motor protein is essential for the precise alignment of chromosomes at the metaphase plate, a process frequently dysregulated in cancer cells characterized by chromosomal instability (CIN).[1][3][4] Overexpression of Kif18A is a common feature across a wide array of solid tumors and is often correlated with aggressive disease and poor patient prognosis.[1][3] The selective dependency of CIN-positive cancer cells on Kif18A for survival presents a promising therapeutic window, enabling the development of targeted inhibitors that spare healthy, non-proliferating cells.[1][2][5] Several small molecule inhibitors of Kif18A are currently in preclinical and clinical development, demonstrating potent anti-tumor activity in various cancer models.[3][4][6] This guide provides a comprehensive overview of Kif18A's function in oncology, its validation as a therapeutic target, and the current landscape of Kif18A-targeted drug development.
Kif18A: A Key Regulator of Mitosis
Kif18A is a plus-end directed kinesin motor protein that plays a pivotal role in the regulation of microtubule dynamics during mitosis.[2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby facilitating the proper alignment of chromosomes at the metaphase plate. This precise control is crucial for ensuring accurate chromosome segregation into daughter cells. In cancer cells, particularly those with CIN, the mitotic process is often chaotic. These cells exhibit a heightened reliance on Kif18A to manage the increased complexity of chromosome segregation.[5][7] Inhibition of Kif18A in these cells leads to severe mitotic defects, including chromosome misalignment, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][5]
Kif18A Overexpression and Prognostic Significance in Cancer
Elevated expression of Kif18A has been documented in a multitude of cancer types, establishing it as a significant oncogene. This overexpression is frequently associated with more aggressive tumor phenotypes and unfavorable clinical outcomes.
| Cancer Type | Fold Change (Tumor vs. Normal) | Impact on Survival | Reference |
| Hepatocellular Carcinoma (HCC) | Upregulated in 71.3% of cases | High expression correlates with shorter DFS and OS | |
| Clear Cell Renal Carcinoma (ccRCC) | Significantly increased | High expression associated with poor prognosis | |
| Non-Small Cell Lung Cancer (NSCLC) | Higher in tumor tissues | Associated with higher tumor stage and lymph node metastasis | [8] |
| Prostate Cancer | Higher in tumor tissues | High expression correlates with poor prognosis | [9] |
| Pan-Cancer Analysis | Upregulated in 27 tumor types | High expression linked to poor OS, DSS, and PFI in multiple cancers | [3] |
Table 1: Kif18A Expression and Prognostic Significance in Various Cancers. This table summarizes the overexpression of Kif18A across different cancer types and its correlation with patient prognosis. (OS: Overall Survival, DSS: Disease-Specific Survival, PFI: Progression-Free Interval, DFS: Disease-Free Survival).
Therapeutic Targeting of Kif18A
The selective dependence of CIN-positive cancer cells on Kif18A provides a strong rationale for the development of targeted inhibitors. A growing pipeline of small molecule inhibitors has demonstrated promising preclinical activity.
In Vitro Efficacy of Kif18A Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Reference |
| Sovilnesib (AMG650) | - | - | 41.3 nM (Biochemical IC50) | [10] |
| VLS-1272 | Multiple CIN-high lines | Various | Potent anti-proliferative effect | [11] |
| AM-1882 | OVCAR-3 | Ovarian Cancer | - | [12] |
| ATX020 | - | - | 14.5 nM (ATPase IC50) | [13] |
| KIF18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6.35 µM (Mitotic Index EC50) | [14] |
Table 2: In Vitro Activity of Preclinical Kif18A Inhibitors. This table highlights the potency of various Kif18A inhibitors in biochemical assays and cancer cell lines.
In Vivo Anti-Tumor Activity of Kif18A Inhibitors
| Inhibitor | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| VLS-1272 | HCC15, OVCAR-3 | 30-60 mg/kg | Dose-dependent inhibition | [11][15] |
| AM-1882 | OVCAR-3 | 100 mg/kg daily | 73% tumor regression | [12] |
| AM-5308 | OVCAR-3 | 25 mg/kg daily | 46% tumor regression | [12] |
| ATX020 | OVCAR-3 | 100 mpk/day | Significant tumor regression | [13] |
Table 3: In Vivo Efficacy of Kif18A Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of Kif18A inhibitors in preclinical in vivo studies.
Signaling Pathways and Experimental Workflows
Kif18A-Related Signaling Pathways
Kif18A expression and function are modulated by and, in turn, influence key oncogenic signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and resistance mechanisms.
Figure 1: Kif18A Signaling Pathways. This diagram illustrates the JNK1/c-Jun pathway that upregulates Kif18A expression and the downstream activation of the Akt pathway by Kif18A, promoting cancer cell proliferation and survival.
Experimental Workflow for Evaluating Kif18A Inhibitors
The preclinical evaluation of Kif18A inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.
Figure 2: Preclinical Evaluation Workflow. This diagram outlines the typical experimental workflow for assessing the efficacy and mechanism of action of Kif18A inhibitors, from in vitro cellular assays to in vivo animal models.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Kif18A inhibitor in a mouse xenograft model.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Kif18A inhibitor and vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Immunohistochemistry (IHC) for Kif18A
This protocol describes the detection of Kif18A protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against Kif18A at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and percentage of Kif18A staining.
-
Conclusion and Future Directions
Kif18A represents a highly promising and validated therapeutic target for a significant subset of cancers, particularly those characterized by chromosomal instability. The selective expression of Kif18A in tumor cells provides a clear therapeutic window, and the ongoing development of potent and selective inhibitors holds great promise for improving patient outcomes. Future research should focus on identifying robust biomarkers to select patients most likely to respond to Kif18A-targeted therapies. Furthermore, exploring combination strategies with other anti-cancer agents, such as PARP inhibitors or immune checkpoint inhibitors, may lead to synergistic effects and overcome potential resistance mechanisms. The continued investigation into the intricate roles of Kif18A in cancer biology will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cellular Effects of KIF18A Inhibition by Kif18A-IN-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of Kif18A inhibition by the potent and selective inhibitor, Kif18A-IN-3. Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its inhibition represents a promising therapeutic strategy, particularly in the context of chromosomally unstable (CIN) cancers, which are often dependent on KIF18A for their proliferation and survival.[2][3]
Mechanism of Action
KIF18A functions to dampen the oscillatory movements of chromosomes, ensuring they are correctly attached to the mitotic spindle before segregation into daughter cells.[1] Inhibition of KIF18A disrupts this crucial process, leading to improper chromosome alignment and prolonged mitotic arrest.[4][5] This arrest activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the spindle.[1][6] Prolonged activation of the SAC ultimately triggers apoptotic cell death.[1]
Signaling Pathway of KIF18A Inhibition and Spindle Assembly Checkpoint Activation
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KIF18A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of KIF18A-IN-3: A Technical Guide for Drug Discovery Professionals
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in the regulation of chromosome alignment during mitosis.[1] Its targeted inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[2] KIF18A-IN-3 is a potent inhibitor of Kif18A, demonstrating significant potential for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Data Presentation: Structure-Activity Relationship of Kif18A Inhibitors
The following table summarizes the in vitro activity of this compound and other notable Kif18A inhibitors. The data highlights the potency of this compound in inhibiting the microtubule-stimulated ATPase activity of Kif18A.
| Compound Name | Kif18A ATPase IC50 (nM) | Cell-Based Assay (OVCAR-3) EC50 (µM) | Reference |
| This compound | 61 | 0.011 (mitotic arrest) | [3] |
| AM-9022 | - | - | [4] |
| BTB-1 | 535 | - | [5] |
| Sovilnesib (AMG-650) | 83 | - | [5] |
| Compound 3 | 8.2 | - | [2][6] |
| Cpd 9 | 24.58 | 0.04554 (antiproliferative) | [7] |
Note: Direct SAR data for analogs of this compound is primarily detailed within patent literature (e.g., WO2022056138A1) and is not fully available in the public domain. The table presents data for this compound alongside other published Kif18A inhibitors to provide a comparative landscape.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of Kif18A inhibitors are provided below.
KIF18A Microtubule-Stimulated ATPase Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of compounds on the enzymatic activity of Kif18A.
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by Kif18A in the presence of microtubules. The ADP is then converted to a detectable signal, often luminescence. The ADP-Glo™ Kinase Assay is a common commercial kit used for this purpose.
Materials:
-
Human KIF18A motor domain (recombinant)
-
Tubulin (for microtubule polymerization)
-
Paclitaxel (to stabilize microtubules)
-
ATP
-
Assay buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Microtubule Preparation: Polymerize tubulin in the presence of paclitaxel to form stable microtubules.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the KIF18A enzyme and paclitaxel-stabilized microtubules to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step addition of reagents to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: The luminescence signal is proportional to the ADP produced and thus the Kif18A activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][8]
OVCAR-3 Cell Proliferation and Mitotic Arrest Assays
Cell-based assays are crucial for evaluating the on-target effect of Kif18A inhibitors in a biological context. OVCAR-3, a human ovarian adenocarcinoma cell line with high CIN, is a relevant model.[4][9]
Principle: These assays quantify the anti-proliferative effects and the induction of mitotic arrest by the test compounds. Mitotic arrest can be assessed by measuring the levels of phosphorylated histone H3 (pH3), a marker for mitotic cells.
Materials:
-
OVCAR-3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 20% FBS and 0.01 mg/ml bovine insulin)[1]
-
Test compounds dissolved in DMSO
-
96-well or 384-well clear-bottom plates
-
Fixation and permeabilization buffers
-
Primary antibody against phospho-histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
High-content imaging system
Procedure for Mitotic Arrest Assay:
-
Cell Seeding: Seed OVCAR-3 cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours).
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), permeabilize them, and then stain with the primary antibody against pH3, followed by the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The number of pH3-positive cells and the total number of cells (from the nuclear stain) are quantified.
-
Data Analysis: The percentage of mitotic cells is calculated for each compound concentration. The EC50 for mitotic arrest is determined by plotting the percentage of mitotic cells against the log of the compound concentration.[3]
Procedure for Anti-proliferative Assay:
-
Cell Seeding: Seed OVCAR-3 cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a longer duration (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a suitable method, such as a nuclear count assay (staining with a nuclear dye and counting the number of nuclei) or a metabolic assay (e.g., XTT).[3][7]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to DMSO-treated control cells. The EC50 for anti-proliferative activity is determined by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to Kif18A inhibition and the experimental workflow for SAR studies.
Caption: Kif18A Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Kif18A Inhibitor SAR Studies.
Conclusion
This compound represents a potent and promising scaffold for the development of targeted therapies against chromosomally unstable cancers. The structure-activity relationship studies, guided by robust biochemical and cell-based assays, are critical for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and advancement of novel Kif18A inhibitors. Further exploration of the chemical space around the this compound core, as detailed in emerging patent literature, will be instrumental in identifying clinical candidates with superior therapeutic profiles.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing cytotoxic and apoptotic effect in OVCAR-3 and MDAH-2774 cells with all-trans retinoic acid and zoledronic acid: a paradigm of synergistic molecular targeting treatment for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 7. New KIF18A inhibitors disclosed in Genescience Pharmaceuticals patent | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. OVCAR-3 cell culture & gene editing tips | Ubigene [ubigene.us]
Methodological & Application
Application Notes and Protocols for Kif18A-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a crucial role in the regulation of chromosome alignment during mitosis. Its aberrant expression and activity are implicated in various cancers, making it an attractive therapeutic target. Kif18A-IN-3 is a potent inhibitor of Kif18A's ATPase activity, with a reported IC50 of 61 nM. These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and other potential Kif18A inhibitors.
Signaling Pathway of Kif18A in Cancer
Kif18A is involved in multiple signaling pathways that contribute to cancer progression. Its primary role is in ensuring proper chromosome segregation during mitosis. Dysregulation of Kif18A can lead to chromosomal instability, a hallmark of many cancers. Furthermore, Kif18A has been shown to be downstream of several cancer-related signaling pathways, including the JNK1/c-Jun and Akt/PI3K pathways, and it can influence the TGF-beta signaling pathway, collectively impacting cell proliferation, migration, and invasion.
Caption: Kif18A Signaling Pathway in Cancer.
Quantitative Data of Kif18A Inhibitors
The following table summarizes the in vitro inhibitory potencies of this compound and other known Kif18A inhibitors against the microtubule-stimulated ATPase activity of Kif18A.
| Compound | IC50 (nM) | Assay Method | Reference |
| This compound | 61 | ATPase Assay | [1][2] |
| Kif18A-IN-1 | 260 | ATPase Assay | |
| Kif18A-IN-4 | 6160 | ATPase Assay | |
| Sovilnesib | 83 | ATPase Assay | |
| Compound 3 | 8.2 | ATPase Assay | [3] |
| AM-0277 | - | - | [4] |
| AM-1882 | - | - | [4] |
| VLS-1272 | - | ATPase Assay |
Experimental Protocol: this compound In Vitro ATPase Assay
This protocol describes a microtubule-stimulated ATPase assay using the ADP-Glo™ Luminescence Assay to determine the IC50 value of this compound.
Materials and Reagents
-
Enzyme: Recombinant human Kif18A (motor domain, e.g., amino acids 1-417)
-
Substrate: Paclitaxel-stabilized microtubules (e.g., from porcine brain)
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
-
ATP: Adenosine 5'-triphosphate
-
Paclitaxel
-
DMSO: Dimethyl sulfoxide
-
Assay Plates: White, opaque 384-well plates
-
Reaction Buffer: 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20
Experimental Workflow
Caption: In Vitro ATPase Assay Workflow.
Detailed Protocol Steps
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution). The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Reagent Preparation:
-
Reaction Buffer: Prepare a fresh solution of 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% Tween-20.
-
Kif18A Enzyme Solution: Dilute the recombinant Kif18A motor domain in reaction buffer to a final concentration of 2.5 nM. Keep on ice.
-
Microtubule/ATP Mix: In the reaction buffer, prepare a mix containing paclitaxel-stabilized microtubules at a final concentration of 60 µg/mL and ATP at a final concentration of 25 µM. Also include 1 µM paclitaxel to maintain microtubule stability.
-
-
Assay Procedure:
-
To the wells of a 384-well white opaque plate, add the serially diluted this compound or DMSO for the control wells.
-
Add the Microtubule/ATP mix to all wells.
-
To initiate the reaction, add the Kif18A enzyme solution to all wells. The typical final reaction volume is 5 µL.
-
Incubate the plate at room temperature for a defined period, typically 30 to 60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.
-
Incubate the plate at room temperature for another 30 to 60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the Kif18A ATPase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This document provides a comprehensive guide for setting up and performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. The provided protocol, data tables, and diagrams are intended to support researchers in the fields of cancer biology and drug discovery in their efforts to characterize novel Kif18A inhibitors.
References
Application Notes and Protocols for Assessing Kif18A-IN-3 Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting cell-based assays to determine the potency of Kif18A-IN-3, a potent inhibitor of the mitotic kinesin Kif18A.[1][2] Kif18A is a crucial motor protein involved in the regulation of chromosome alignment during mitosis.[3][4] Its inhibition leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells, making it an attractive target for cancer therapy.[3][5][6][7][8]
Mechanism of Action: this compound inhibits the ATPase activity of Kif18A, which is essential for its motor function along microtubules.[5] This disruption of Kif18A function prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[3] The sustained activation of the spindle assembly checkpoint ultimately triggers apoptosis or programmed cell death in rapidly dividing cancer cells.[3]
Key Cell-Based Assays for Potency Determination
Several cell-based assays can be employed to quantify the potency of this compound. The following protocols are designed to be robust and reproducible for researchers in academic and industrial settings.
Cell Viability and Anti-Proliferative Assay (IC50 Determination)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50). It is a fundamental measure of the compound's potency.
Mitotic Arrest Assay
This assay quantifies the induction of mitotic arrest in cells treated with this compound. This is a direct measure of the inhibitor's on-target effect. An increase in the population of cells in the G2/M phase of the cell cycle is a key indicator of mitotic inhibition.[9]
Immunofluorescence Assay for Mitotic Spindle Defects
This assay provides a qualitative and quantitative assessment of the morphological changes in the mitotic spindle and chromosome alignment upon this compound treatment.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the described assays for this compound.
| Assay Type | Cell Line | Parameter Measured | This compound Potency | Reference |
| Biochemical Assay | Purified Kif18A Protein | ATPase Inhibition (IC50) | 61 nM | [1][2] |
| Anti-Proliferation Assay | OVCAR-3 (Ovarian Cancer) | Cell Viability (IC50) | <10 nM | [10] |
| Mitotic Arrest Assay | OVCAR-3 (Ovarian Cancer) | Mitotic Index Increase | Dose-dependent increase | [10] |
| Anti-Proliferation Assay | Various CIN+ solid tumor cells | Cell Viability (IC50) | <10 nM | [10] |
Experimental Protocols
Protocol 1: Cell Viability and Anti-Proliferative Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3, triple-negative breast cancer cell lines)[6][11]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Mitotic Arrest Assay using Flow Cytometry
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Protocol 3: Immunofluorescence Assay for Mitotic Phenotypes
Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-phospho-histone H3 (a marker for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
After 24 hours, treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., 100 nM) and a DMSO control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Look for an increase in mitotic cells with misaligned chromosomes and abnormal spindle morphology in the this compound treated samples.
-
Visualizations
Caption: Kif18A Signaling Pathway and the Effect of this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Potency.
References
- 1. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Content Screening of Kif18A-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment during mitosis.[1] Its aberrant expression is frequently observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a promising therapeutic target.[2][3] Kif18A-IN-3 is a potent inhibitor of Kif18A that has been shown to induce mitotic arrest, making it a valuable tool for cancer research and drug development.[4] High-content screening (HCS) offers a powerful platform to investigate the cellular effects of this compound in a multiparametric and high-throughput manner. These application notes provide detailed protocols for utilizing this compound in HCS assays to identify and characterize its impact on cell division.
Mechanism of Action of Kif18A and its Inhibition
Kif18A functions as a molecular motor that moves along microtubules to the plus-ends, where it is involved in suppressing the dynamics of kinetochore microtubules. This activity is essential for the precise alignment of chromosomes at the metaphase plate, a critical step for accurate chromosome segregation during mitosis. Inhibition of Kif18A's ATPase activity disrupts its function, leading to several distinct cellular phenotypes, including:
-
Mitotic Arrest: Disruption of chromosome alignment activates the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[5][6]
-
Increased Mitotic Index: The accumulation of cells in mitosis leads to a measurable increase in the mitotic index.
-
Formation of Multipolar Spindles: In some cancer cells, particularly those with CIN, inhibition of Kif18A can lead to the formation of abnormal, multipolar mitotic spindles.
-
Cell Death: Prolonged mitotic arrest can ultimately trigger apoptotic cell death.[7]
Data Presentation: Quantitative Analysis of Kif18A Inhibitor Activity
The following tables summarize the inhibitory activity of Kif18A inhibitors in various cancer cell lines. This data provides a reference for expected potencies and can guide dose-response studies in high-content screening assays.
Table 1: In Vitro Activity of Kif18A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Kif18A | 61 | Biochemical | [4] |
| AM-1882 | Kif18A | Low double-digit nM | Cell-based | [8] |
| Compound 3 | Kif18A | 8.2 | Biochemical | [9] |
| Sovilnesib | Kif18A | 41.3 | Biochemical | [9] |
Table 2: Cellular Activity of Kif18A Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Phenotype upon Kif18A Inhibition | Reference |
| HeLa | Cervical Cancer | Mitotic arrest, increased mitotic index | [10] |
| HT-29 | Colorectal Cancer | Mitotic arrest, reduced proliferation | [9][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mitotic arrest, reduced proliferation | [9][10] |
| OVCAR-3 | Ovarian Cancer | Mitotic arrest, apoptosis | [7] |
| BT-549 | Triple-Negative Breast Cancer | Reduced cell growth, increased DNA damage | [7] |
Signaling Pathway
Caption: Kif18A signaling in mitosis and the effect of its inhibition.
Experimental Protocols
Protocol 1: High-Content Screening for Mitotic Arrest
This protocol is designed to identify and quantify the induction of mitotic arrest in a cell population treated with this compound. The primary readouts are the mitotic index (percentage of cells in mitosis) and DNA content.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Black, clear-bottom 96- or 384-well microplates
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Paclitaxel, Nocodazole)
-
Negative control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342 or DAPI
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Seed cells into microplates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range is 1 nM to 10 µM.
-
Add the compound dilutions, positive control, and negative control to the respective wells.
-
Incubate for a predetermined time, typically 16-24 hours, to allow for cells to enter and arrest in mitosis.
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-phospho-Histone H3) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and the nuclear stain diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Add PBS to the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for the nuclear stain (e.g., DAPI channel) and the phospho-Histone H3 signal (e.g., FITC channel).
-
Use the analysis software to:
-
Segment and count the total number of nuclei.
-
Identify and count the number of phospho-Histone H3 positive nuclei (mitotic cells).
-
Calculate the mitotic index: (Number of pH3-positive cells / Total number of cells) x 100.
-
Measure the DNA content of each cell to determine the percentage of cells in G2/M phase.
-
-
Caption: Workflow for High-Content Screening of Mitotic Arrest.
Protocol 2: Multiparametric Phenotypic Screening ("Cell Painting" approach)
This protocol expands on the mitotic arrest assay to include additional cellular markers, allowing for a more comprehensive phenotypic profiling of this compound's effects.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-mouse IgG
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 647) for F-actin staining.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Immunofluorescence Staining (Multiplexed):
-
Follow the fixation, permeabilization, and blocking steps from Protocol 1.
-
Incubate with a cocktail of primary antibodies (anti-phospho-Histone H3 and anti-α-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies, fluorescently labeled phalloidin, and the nuclear stain diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Add PBS to the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent channel (e.g., DAPI, FITC, TRITC, Cy5).
-
Use the analysis software to measure a wide range of cellular features, including:
-
Nuclear Morphology: Size, shape, intensity.
-
Mitotic Spindle Morphology: Spindle length, pole-to-pole distance, number of spindle poles (to identify multipolar spindles).
-
Cytoskeletal Organization: Actin and tubulin structure and intensity.
-
Cell Shape and Size.
-
Mitotic Index.
-
-
Caption: Workflow for Multiparametric Phenotypic Screening.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in high-content screening assays. By quantifying key mitotic phenotypes, these methods will facilitate a deeper understanding of Kif18A's role in cancer cell division and aid in the discovery and development of novel anti-cancer therapeutics targeting this important mitotic kinesin. The multiparametric nature of HCS allows for the generation of rich datasets that can reveal subtle yet significant cellular responses to Kif18A inhibition, ultimately accelerating the drug discovery process.
References
- 1. DSpace [open.bu.edu]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Cell Painting assay for image-based profiling | Springer Nature Experiments [experiments.springernature.com]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Kif18A-IN-3 Pharmacokinetic Analysis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of the KIF18A inhibitor, Kif18A-IN-3, in mice, along with comprehensive protocols for conducting similar in vivo studies. The kinesin motor protein KIF18A is a promising therapeutic target in chromosomally unstable cancers, and understanding the in vivo behavior of its inhibitors is crucial for preclinical development.[1][2][3][4]
Introduction to KIF18A and this compound
Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters of this compound in female CD-1 mice following a single intraperitoneal injection.
| Parameter | Value | Animal Model | Dosage | Administration | Reference |
| Cmax | 26.5 µM | Female CD-1 mice | 100 mg/kg | Intraperitoneal (IP) | [7] |
| AUC0-24h | 269 µM·h | Female CD-1 mice | 100 mg/kg | Intraperitoneal (IP) | [7] |
| C24h | 0.8 µM | Female CD-1 mice | 100 mg/kg | Intraperitoneal (IP) | [7] |
| PPB (fu) | 0.015 | Female CD-1 mice | Not Specified | Not Specified | [7] |
Cmax: Maximum plasma concentration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; C24h: Plasma concentration at 24 hours; PPB (fu): Plasma protein binding (fraction unbound).
Signaling Pathway and Mechanism of Action
KIF18A inhibitors, such as this compound, disrupt the normal function of the KIF18A motor protein. This leads to defects in chromosome alignment during mitosis, triggering the spindle assembly checkpoint and ultimately causing mitotic arrest and cell death in chromosomally unstable cancer cells.
Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study of a KIF18A inhibitor in mice, based on the available data for this compound and general best practices.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a KIF18A inhibitor in mice after a single dose administration.
Materials:
-
Kif18A inhibitor (e.g., this compound)
-
Female CD-1 mice (or other appropriate strain, e.g., athymic nude mice for xenograft models), 4-7 weeks old[7]
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
-
Analytical equipment (LC-MS/MS system)
Experimental Workflow:
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. molnova.com [molnova.com]
- 6. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 7. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
Application Note: Visualizing Kif18A Relocalization Upon Kif18A-IN-3 Treatment Using Immunofluorescence
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed immunofluorescence protocol for observing the subcellular localization of the mitotic kinesin Kif18A in cultured cells following treatment with Kif18A-IN-3. Kif18A is a critical regulator of chromosome alignment during mitosis, and its inhibition is a promising therapeutic strategy for chromosomally unstable cancers.[1][2][3] this compound treatment has been shown to induce the relocalization of Kif18A from the plus-ends of kinetochore microtubules to the spindle poles.[4][5] This protocol offers a step-by-step guide for researchers, scientists, and drug development professionals to visualize and quantify this inhibitor-induced change in Kif18A localization.
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome congression and alignment at the metaphase plate.[1][2][6] In many cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for survival, making it an attractive therapeutic target.[3][5]
Kif18A inhibitors, such as this compound (also referred to as Compound 3 in some literature), disrupt the motor activity of Kif18A.[2][4] This inhibition leads to mitotic arrest, the formation of multipolar spindles, and ultimately cell death in CIN cancer cells.[3][4][5] A key phenotypic effect of Kif18A inhibition is the striking relocalization of the Kif18A protein from the microtubule plus-ends to the spindle poles.[4] This protocol details an immunofluorescence-based method to observe and analyze this phenomenon.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Kif18A in mitosis and the experimental workflow for the immunofluorescence protocol.
Caption: Kif18A signaling in normal mitosis and after inhibitor treatment.
Caption: Experimental workflow for Kif18A immunofluorescence.
Experimental Protocol
This protocol is adapted from methodologies described in studies investigating Kif18A localization.[4][7][8]
Materials
-
Cell Lines: hTERT-RPE1, MDA-MB-231, or HT-29 cells
-
Culture Medium: MEM-α medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Glass coverslips
-
6-well plates
-
This compound (or Compound 3)
-
DMSO (vehicle control)
-
Fixation Solution: 1% Paraformaldehyde (PFA) in -20°C Methanol
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-Kif18A antibody
-
Mouse anti-α-tubulin antibody
-
Goat anti-γ-tubulin antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 594-conjugated donkey anti-rabbit IgG
-
Alexa Fluor 488-conjugated donkey anti-mouse IgG
-
Alexa Fluor 647-conjugated donkey anti-goat IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium (e.g., ProLong Gold)
-
Phosphate Buffered Saline (PBS)
Procedure
-
Cell Seeding:
-
Culture cells in MEM-α medium with 10% FBS at 37°C and 5% CO2.[7]
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
-
This compound Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Prepare a working solution of this compound in culture medium. A final concentration of 250 nM has been shown to be effective.[4]
-
Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.[4]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 1% PFA in -20°C methanol for 10 minutes.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-Kif18A, anti-α-tubulin, and anti-γ-tubulin) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Allow the mounting medium to cure overnight at room temperature in the dark.
-
Microscopy and Image Analysis
-
Image Acquisition:
-
Image the slides using a confocal or epifluorescence microscope.
-
Capture images of mitotic cells, identifying them by their condensed chromatin (DAPI staining) and spindle morphology (α-tubulin staining).
-
Use appropriate filter sets for DAPI, Alexa Fluor 488, Alexa Fluor 594, and Alexa Fluor 647.
-
For quantitative comparison, ensure that all images are acquired using identical settings (e.g., laser power, exposure time, gain).[9]
-
-
Qualitative Analysis:
-
Observe the localization of Kif18A (red channel) relative to the spindle microtubules (α-tubulin, green channel) and spindle poles (γ-tubulin, far-red channel).
-
In control cells, Kif18A should be enriched at the plus-ends of kinetochore microtubules, appearing concentrated in the central region of the spindle.
-
In this compound treated cells, Kif18A is expected to accumulate at the spindle poles, colocalizing with the γ-tubulin signal.[4][5]
-
-
Quantitative Analysis:
-
Line Scan Analysis: To quantify the change in Kif18A localization, perform a line scan analysis using software such as ImageJ/Fiji.[10][11]
-
Draw a line from one spindle pole (identified by γ-tubulin) to the other.
-
Measure the fluorescence intensity profiles for Kif18A, α-tubulin, and γ-tubulin along this line.
-
In treated cells, the peak Kif18A intensity is expected to shift from the spindle equator towards the poles.
-
-
Signal Intensity Measurement: Measure the mean fluorescence intensity of Kif18A in defined regions of interest (ROIs), such as at the spindle poles versus the spindle equator, to quantify the redistribution of the protein.[9][10]
-
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on published data for Kif18A inhibitor treatment.
| Parameter | Control (DMSO) | This compound (250 nM) | Expected Outcome | Reference |
| Kif18A Localization | Enriched at microtubule plus-ends (spindle equator) | Accumulated at spindle poles | Relocalization from spindle equator to poles | [4][5] |
| Mitotic Index in CIN Cells | Baseline | Significantly Increased | Increased mitotic arrest | [4][5] |
| Spindle Morphology in CIN Cells | Bipolar | Increased Multipolar Spindles | Disrupted spindle formation | [4][5] |
| Kif18A ATPase Activity | 100% | Significantly Inhibited | Inhibition of motor function | [12] |
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase the concentration of BSA in the blocking buffer.
-
Titer primary and secondary antibodies to determine the optimal concentration.
-
-
Weak Signal:
-
Ensure the primary antibody is suitable for immunofluorescence.
-
Increase the primary antibody incubation time.
-
Use a brighter secondary antibody conjugate.
-
Check the fixation method, as some epitopes are sensitive to methanol.
-
-
No Change in Localization:
-
Verify the activity and concentration of this compound.
-
Ensure the treatment time is sufficient (24 hours is recommended).[4]
-
Confirm that the cell line used is sensitive to Kif18A inhibition.
-
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent detection of Kif18A relocalization upon treatment with the inhibitor this compound. By following this detailed methodology, researchers can effectively visualize and quantify the effects of Kif18A inhibition on its subcellular distribution, providing valuable insights into the mechanism of action of this class of potential anti-cancer agents.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. DSpace [open.bu.edu]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 12. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Kif18A-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its primary function is to suppress the dynamic instability of microtubules at their plus ends, thereby ensuring proper chromosome congression.[1][2] In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A for successful cell division.[3][4][5] Inhibition of Kif18A's ATPase activity disrupts its motor function, leading to defects in chromosome alignment, activation of the Spindle Assembly Checkpoint (SAC), and subsequent mitotic arrest, ultimately resulting in cell death.[3][6][7] This selective vulnerability makes Kif18A an attractive therapeutic target in oncology.[4][5]
Kif18A-IN-3 is a potent and selective small molecule inhibitor of Kif18A with a reported IC50 of 61 nM.[8][9] By targeting the ATPase domain of Kif18A, this compound effectively induces mitotic arrest, providing a valuable tool for studying the consequences of Kif18A inhibition and for the development of novel anti-cancer therapeutics.[8][9]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action: this compound Induced Cell Cycle Arrest
This compound allosterically inhibits the ATPase activity of Kif18A, preventing the conformational changes required for its motor function along microtubules. This leads to the following downstream effects:
-
Disrupted Chromosome Alignment: Without functional Kif18A, chromosomes fail to align properly at the metaphase plate, leading to an unorganized and chaotic mitotic spindle.
-
Spindle Assembly Checkpoint (SAC) Activation: The improper attachment of microtubules to kinetochores is detected by the SAC, a critical cellular surveillance mechanism.
-
Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, an E3 ubiquitin ligase that is essential for the degradation of key mitotic proteins, including cyclin B1 and securin.
-
Mitotic Arrest: The inhibition of APC/C prevents the cell from transitioning from metaphase to anaphase, resulting in a prolonged arrest in mitosis (specifically, in the G2/M phase of the cell cycle).
This sustained mitotic arrest can ultimately lead to apoptotic cell death in cancer cells that are dependent on Kif18A for their proliferation.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the expected dose-dependent effects of this compound on the cell cycle distribution of a sensitive cancer cell line (e.g., OVCAR-3, a human ovarian adenocarcinoma cell line known to be sensitive to Kif18A inhibition). Cells are treated for 24 hours with the indicated concentrations of this compound, followed by propidium iodide (PI) staining and flow cytometry analysis.
| This compound Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 60 ± 5% | 25 ± 4% | 15 ± 3% |
| 50 nM | 55 ± 6% | 20 ± 3% | 25 ± 5% |
| 100 nM | 45 ± 5% | 15 ± 4% | 40 ± 6% |
| 250 nM | 30 ± 4% | 10 ± 3% | 60 ± 7% |
| 500 nM | 20 ± 3% | 5 ± 2% | 75 ± 8% |
Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and specific batch of the compound. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their studies.
Experimental Protocols
Materials
-
This compound (stored as a 10 mM stock solution in DMSO at -20°C)
-
Sensitive cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Cycle Analysis using Flow Cytometry
-
Cell Seeding:
-
Seed OVCAR-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10^5 cells/well).
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, collect the culture medium (which may contain detached mitotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (fixation can be done overnight).
-
-
Propidium Iodide (PI) Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission at approximately 617 nm (using a bandpass filter appropriate for PI).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell population to exclude debris and doublets.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced mitotic arrest.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates [frontiersin.org]
Troubleshooting & Optimization
Preventing Kif18A-IN-3 precipitation in aqueous solutions
Welcome to the technical support center for Kif18A-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule, which means it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue for many small molecule inhibitors which are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but not in aqueous systems.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO whenever possible, as DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of this compound over time.
Q3: Can I store my this compound stock solution at room temperature?
A3: No, it is not recommended to store this compound stock solutions at room temperature. For long-term storage (up to 6 months), the stock solution should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1] Always aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The maximum tolerated concentration of DMSO in most cell cultures is typically below 1%, with 0.1% being considered safe for the majority of cell lines. It is essential to determine the specific tolerance of your cell line to DMSO, as higher concentrations can have cytotoxic effects. When preparing your working solution, ensure that the final concentration of DMSO in your experiment does not exceed the tolerated limit for your cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in aqueous solutions.
Problem 1: My this compound precipitated immediately after I diluted my DMSO stock solution in my aqueous buffer.
-
Question: Did you add the aqueous buffer directly to your concentrated DMSO stock?
-
Answer: Rapidly changing the solvent environment from 100% DMSO to a high percentage of aqueous buffer can cause the compound to crash out of solution. It is recommended to perform serial dilutions or add the DMSO stock to the aqueous solution dropwise while vortexing to allow for gradual solvent exchange.
-
-
Question: What is the final concentration of this compound in your aqueous solution?
-
Answer: The final concentration may be too high for its aqueous solubility limit. Try preparing a more dilute working solution. If a higher concentration is required, you may need to incorporate solubilizing agents.
-
Problem 2: I observe a fine precipitate or cloudiness in my cell culture media after adding this compound.
-
Question: How did you prepare the final working solution in the cell culture medium?
-
Answer: Directly adding a small volume of highly concentrated DMSO stock to a large volume of media can lead to localized high concentrations and precipitation. Pre-diluting the DMSO stock in a smaller volume of media before adding it to the final culture volume can help.
-
-
Question: Have you tried using a co-solvent or surfactant?
-
Answer: For challenging applications, incorporating a low percentage of a biocompatible co-solvent like ethanol or a surfactant like Tween® 20 or Pluronic® F-68 into your final aqueous solution can help maintain the solubility of this compound. Always test the tolerance of your cell line to these agents.
-
Problem 3: My this compound solution is clear initially but becomes cloudy over time.
-
Question: How are you storing your prepared aqueous working solution?
-
Answer: Aqueous solutions of this compound are not recommended for long-term storage, even at 4°C. It is best to prepare these solutions fresh for each experiment. If short-term storage is necessary, keep the solution protected from light.
-
-
Question: Is there any evidence of evaporation from your solution?
-
Answer: Evaporation of the solvent can increase the concentration of this compound, leading to precipitation. Ensure your storage containers are well-sealed.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (139.19 mM) | Sonication is recommended to aid dissolution.[2] Use of newly opened, anhydrous DMSO is critical. |
| Aqueous Buffers (PBS, etc.) | Poor | Prone to precipitation, especially at higher concentrations. |
Table 2: Recommended Maximum Final Concentrations of Solubilizing Agents in Cell Culture
| Solubilizing Agent | Recommended Max. Final Concentration | Considerations |
| DMSO | < 0.5% (v/v) | Cell line dependent, always perform a vehicle control. |
| Ethanol | < 1% (v/v) | Can have effects on cell metabolism. |
| Tween® 20 / Tween® 80 | < 0.1% (v/v) | Can interfere with certain cellular assays. |
| Pluronic® F-68 | < 0.1% (w/v) | Generally well-tolerated by most cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 574.76 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.75 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (e.g., PBS)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
-
Procedure (for a 10 µM final concentration in 1 mL PBS):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Pipette 999 µL of sterile PBS into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution for 30 seconds to ensure rapid and thorough mixing.
-
Use the freshly prepared working solution immediately. Do not store.
-
Protocol 3: Preparation of a this compound Working Solution in Cell Culture Medium with a Co-solvent
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile, absolute ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure (for a 10 µM final concentration with 0.1% DMSO and 0.5% Ethanol):
-
Prepare an intermediate dilution of this compound in ethanol. For example, add 1 µL of the 10 mM DMSO stock to 19 µL of absolute ethanol to get a 500 µM solution.
-
In a separate tube, add 980 µL of pre-warmed cell culture medium.
-
Add 20 µL of the 500 µM intermediate solution to the cell culture medium.
-
Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can damage media components.
-
Use this final working solution immediately.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Simplified signaling pathways involving Kif18A.
References
Kif18A-IN-3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Kif18A-IN-3.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is shipped at room temperature and is stable for a few days during ordinary shipping.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability. For the solid powder form, storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable.[2]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in newly opened, anhydrous DMSO.[2][3][5] It is important to use fresh DMSO as it is hygroscopic and absorbed water can affect solubility.[2][3][5] Sonication or gentle warming to 45°C can aid in complete dissolution.[4] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q4: What are the recommended storage conditions for this compound stock solutions?
A: Once dissolved, stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For long-term storage, it is recommended to store the aliquots at -80°C, where they will be stable for up to 6 months to a year.[2][4] For shorter-term storage, -20°C is acceptable for up to 1 month.[2][3]
Q5: Can I store the this compound stock solution at 4°C?
A: It is not recommended to store this compound stock solutions at 4°C for any extended period. The stability of the compound in solution is significantly reduced at this temperature. For optimal stability, frozen storage at -20°C or -80°C is essential.
Data Summary Tables
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In DMSO | -80°C | 6 months - 1 year |
| In DMSO | -20°C | 1 month |
Data compiled from multiple suppliers.[2][3][4][5]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 80 - 100 mg/mL | Sonication and fresh DMSO are recommended.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, newly opened DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 574.76 g/mol .
-
Dissolution: Vortex the solution and, if necessary, sonicate in a water bath for short intervals until the powder is completely dissolved.[4]
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Troubleshooting Guide
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration may also be too high.
-
Solution:
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Cause: This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles. Inconsistent dosing volumes or issues with the final concentration in the cell culture media can also be a factor.
-
Solution:
-
Ensure that the stock solution has been stored correctly and that aliquots are used to avoid freeze-thaw cycles.[2]
-
Prepare fresh dilutions from a new aliquot for each experiment.
-
Verify the final concentration of this compound in your assay and ensure the DMSO concentration is not cytotoxic to your cells.
-
Visualizations
Caption: KIF18A's role in mitotic progression and its inhibition by this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for resolving this compound solubility problems.
References
Troubleshooting inconsistent results in Kif18A-IN-3 assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kif18A-IN-3 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[4][5] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[4][6][7] It is an ATP and microtubule uncompetitive inhibitor.[1]
Q2: What is the IC50 of this compound?
This compound has a reported IC50 of 61 nM for KIF18A.[2][3]
Q3: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year (or 6 months, as some sources suggest)[2][3] |
It is recommended to keep the compound away from moisture.[2] For shipping, it may be sent with blue ice or at ambient temperature.[2]
Q4: How do I dissolve this compound?
This compound is soluble in DMSO at a concentration of 80 mg/mL (139.19 mM).[2] Sonication is recommended to aid dissolution.[2] If solubility issues persist, gentle heating (e.g., to 45°C) can be used as an auxiliary method.[2]
Troubleshooting Inconsistent Assay Results
Issue 1: Higher than expected IC50 value or lack of cellular response.
Possible Cause 1: Compound Instability or Degradation.
-
Recommendation: Ensure the compound has been stored correctly (powder at -20°C, stock solutions at -80°C).[2][3] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new stock solution.
Possible Cause 2: Compound Precipitation.
-
Recommendation: Visually inspect the media containing this compound for any precipitate. Ensure the final concentration of DMSO in the cell culture media is low and non-toxic to the cells. If the compound has precipitated out of solution, the effective concentration will be lower than intended. Sonication during dissolution can help prevent precipitation.[2]
Possible Cause 3: Cell Line Insensitivity.
-
Recommendation: Sensitivity to KIF18A inhibition is often linked to chromosomal instability (CIN) and TP53 mutation status.[7][8] Cell lines that are chromosomally stable may be less sensitive to this compound.[9] It is advisable to test the compound on a panel of cell lines with known CIN status to validate its activity. For example, some triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines have shown sensitivity.[7]
Possible Cause 4: Incorrect Assay Conditions.
-
Recommendation: Optimize the incubation time and cell density for your specific cell line and assay. The effects of this compound are cell cycle-dependent, so a sufficient incubation period is required for cells to enter mitosis and arrest. Some studies show a significant pharmacodynamic response for up to 24 hours.[3]
Issue 2: High variability between replicate wells.
Possible Cause 1: Uneven Cell Seeding.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding plates. Pipette carefully and mix the cell suspension between seeding replicates.
Possible Cause 2: Inaccurate Compound Dilution.
-
Recommendation: Perform serial dilutions carefully. Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Possible Cause 3: Edge Effects in multi-well plates.
-
Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Issue 3: Unexpected cellular phenotypes or off-target effects.
Possible Cause 1: High Compound Concentration.
-
Recommendation: While this compound is reported to be highly selective, very high concentrations of any compound can lead to off-target effects.[1] Perform a dose-response experiment to determine the optimal concentration range that induces the desired phenotype (e.g., mitotic arrest) without causing widespread, non-specific toxicity.
Possible Cause 2: Contamination.
-
Recommendation: Ensure aseptic techniques are followed to prevent microbial contamination. Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.
Experimental Protocols
Cell Proliferation Assay (e.g., using a nuclear count assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well, depending on the cell line). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Cell Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with a fluorescent DNA dye (e.g., Hoechst 33342) for 15 minutes.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to count the number of nuclei in each well.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value.
-
Mitotic Arrest Assay (Phospho-Histone H3 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides). After cell adherence, treat with this compound at various concentrations for a duration that allows cells to accumulate in mitosis (e.g., 16-24 hours).
-
Immunofluorescence Staining:
-
Fix cells as described above.
-
Permeabilize the cells.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as Phospho-Histone H3 (Ser10) (a marker for mitotic cells), overnight at 4°C.[10]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with a DNA dye.
-
-
Imaging and Analysis:
Visualizations
Caption: Mechanism of this compound action leading to mitotic arrest.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. static1.squarespace.com [static1.squarespace.com]
Minimizing off-target effects of Kif18A inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kif18A inhibitors. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Kif18A inhibitors?
Kif18A is a motor protein from the kinesin family that plays a crucial role in regulating chromosome alignment during cell division.[1][2] Kif18A inhibitors disrupt the normal function of this protein, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cells.[2] This mechanism is particularly effective against cancer cells, which are characterized by high rates of cell division and chromosomal instability.[3][4]
Q2: How selective are Kif18A inhibitors? Are off-target effects a major concern?
Extensive research has focused on developing highly selective Kif18A inhibitors to minimize off-target effects.[3][5] Preclinical studies have demonstrated that these inhibitors can effectively kill cancer cells while having minimal detrimental effects on normal, healthy cells, including human bone marrow cells.[1][3][4] This selectivity is a key advantage over traditional chemotherapies that indiscriminately target all dividing cells. While off-target effects are a general concern for all small molecule inhibitors, the current generation of Kif18A inhibitors shows a favorable safety profile in preclinical models.[5][6]
Q3: In which cancer types are Kif18A inhibitors expected to be most effective?
Kif18A inhibitors are particularly promising for cancers characterized by high chromosomal instability (CIN).[1][3][4] These include, but are not limited to, high-grade serous ovarian cancer, triple-negative breast cancer, and certain types of lung and colorectal cancers.[2][3][5] The efficacy of Kif18A inhibitors is often enriched in tumors with mutations in the TP53 gene.[3][4]
Q4: What is the role of the JNK1/c-Jun signaling pathway in relation to Kif18A?
Recent studies have identified the JNK1/c-Jun signaling pathway as an upstream regulator of Kif18A expression.[7] Inhibition of JNK1 has been shown to decrease the expression of Kif18A.[7] This suggests a potential for synergistic therapeutic strategies and provides a deeper understanding of Kif18A regulation in cancer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High toxicity in non-cancerous control cell lines. | 1. Incorrect inhibitor concentration. 2. Off-target effects on other essential cellular processes. 3. The "normal" cell line may have some underlying chromosomal instability. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Profile the inhibitor against a panel of kinases and other kinesins to identify potential off-targets. 3. Characterize the karyotype of your control cell line. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration or incubation time. 3. Cell line heterogeneity. | 1. Ensure precise and consistent cell counting and seeding. 2. Prepare fresh inhibitor dilutions for each experiment and adhere strictly to the protocol timings. 3. Consider single-cell cloning to establish a more homogeneous cell population. |
| Lack of significant anti-tumor activity in a xenograft model. | 1. Poor oral bioavailability or unfavorable pharmacokinetic properties of the inhibitor. 2. The chosen tumor model is not dependent on Kif18A for survival. 3. Development of drug resistance. | 1. Assess the pharmacokinetic profile of the inhibitor in the animal model. 2. Confirm the chromosomal instability status of the tumor model. 3. Analyze tumor samples for mutations in the Kif18A gene or upregulation of drug efflux pumps. |
| Unexpected morphological changes in treated cells unrelated to mitotic arrest. | 1. Off-target effects on the cytoskeleton. 2. Induction of cellular senescence. | 1. Perform a tubulin polymerization assay to check for direct effects on microtubule dynamics. 2. Stain for senescence markers such as β-galactosidase. |
Data on Inhibitor Selectivity
The selectivity of Kif18A inhibitors is a critical factor in minimizing off-target effects. The following tables summarize the inhibitory activity of representative Kif18A inhibitors against other kinesin motor proteins and a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Selectivity of Kif18A Inhibitors Against Other Kinesins
| Inhibitor | Kif18A IC50 (nM) | Kif18B IC50 (nM) | Kif19A IC50 (nM) | Eg5 IC50 (nM) | CENP-E IC50 (nM) |
| AM-5308 | 1.2 | >10,000 | 1,400 | >10,000 | >10,000 |
| AM-9022 | 0.8 | >10,000 | 780 | >10,000 | >10,000 |
| Sovilnesib (AMG-650) | 1.3 | >10,000 | >10,000 | >10,000 | >10,000 |
| ATX020 | 2.5 | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple preclinical studies.[3][8]
Table 2: Kinase Selectivity Profile of a Kif18A Inhibitor (PCC Molecule)
| Kinase Panel | Number of Kinases Tested | Inhibition at 1 µM |
| Kinase Screening Panel | 435 | <25% inhibition for all tested kinases |
This demonstrates high selectivity against a broad range of kinases.[9]
Experimental Protocols
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
Objective: To measure the inhibitory effect of a compound on the ATPase activity of Kif18A.
Materials:
-
Purified Kif18A motor domain
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing Kif18A motor domain and microtubules in assay buffer.
-
Add serial dilutions of the test compound to the wells of the 384-well plate.
-
Add the Kif18A/microtubule mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 30 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the effect of a Kif18A inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Kif18A inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
Visualizations
Caption: Kif18A signaling pathway and mechanism of inhibition.
Caption: Workflow for assessing Kif18A inhibitor selectivity.
Caption: Logic tree for troubleshooting unexpected experimental outcomes.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. KIF18A Targeting Therapies Market Trends, Clinical Trials, Technology Platforms & Future Outlook 2025 [researchandmarkets.com]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
Duration of Kif18A-IN-3 treatment for optimal effect
Welcome to the technical support center for Kif18A-IN-3, a potent inhibitor of the mitotic kinesin Kif18A. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting advice and frequently asked questions regarding the duration of this compound treatment for achieving optimal effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of the kinesin-like protein KIF18A, which is crucial for regulating chromosome alignment and mitotic spindle dynamics during cell division.[1] By inhibiting KIF18A, this compound disrupts the proper segregation of chromosomes, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[1] This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, especially those exhibiting chromosomal instability (CIN).[2][3][4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. This compound has a reported IC50 of 61 nM in biochemical assays.[5][6] However, the effective concentration in cellular assays will vary. It is recommended to perform a dose-response curve to determine the EC50 for your specific cell line. Start with a concentration range that brackets the biochemical IC50 (e.g., 10 nM to 1 µM).
Q3: What is the recommended duration for this compound treatment?
A3: The optimal treatment duration depends on the experimental endpoint. Below is a general guideline based on common assays:
-
Mitotic Arrest: To observe a significant increase in the mitotic index, a treatment duration of 16 to 24 hours is often sufficient.[6][7][8]
-
Apoptosis Induction: To detect markers of apoptosis such as cleaved PARP or Annexin V staining, a treatment of 48 hours or longer is typically required.[3][9]
-
Cell Proliferation/Viability Assays: For endpoint assays measuring cell viability (e.g., MTT or CellTiter-Glo), a treatment duration of 72 to 120 hours (3 to 5 days) is common to observe significant anti-proliferative effects.[10] Long-term proliferation assays can extend to 6 or 7 days.[3][10][11]
-
In Vivo Studies: In mouse xenograft models, this compound has been shown to have a sustained pharmacodynamic response, with an increased number of mitotic cells in tumor tissues for up to 24 hours after a single dose.[6][7][8] Chronic daily dosing schedules are typically used for efficacy studies.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no mitotic arrest observed. | Treatment duration is too short. | Increase the incubation time with this compound to 16-24 hours. |
| Cell line is insensitive to Kif18A inhibition. | Confirm that your cell line exhibits chromosomal instability (CIN), as CIN-high cells are more sensitive to KIF18A inhibition.[2][3][9] Consider using a positive control cell line known to be sensitive, such as OVCAR-3.[9][12] | |
| High levels of cell death in control (untreated) cells. | Extended culture time is leading to nutrient depletion or contact inhibition. | Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. For longer experiments, consider replenishing the media. |
| Inconsistent results between experiments. | Variability in cell cycle synchronization. | For mechanistic studies, consider synchronizing the cells at the G1/S boundary before adding this compound. This will allow for a more uniform entry into mitosis and a more consistent response to the inhibitor.[11] |
| Difficulty observing specific mitotic phenotypes (e.g., multipolar spindles). | The time point of analysis is not optimal. | Perform a time-course experiment, fixing cells at different intervals (e.g., 12, 24, 36, 48 hours) after this compound addition to identify the peak timing for the phenotype of interest. Inhibition of KIF18A can lead to mitotic delays and the formation of multipolar spindles.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Kif18A inhibitors from various studies.
Table 1: In Vitro Activity of Kif18A Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 | Treatment Duration | Reference |
| This compound | KIF18A Inhibition (biochemical) | - | 61 nM | - | [5][6] |
| ATX020 | KIF18A ATPase Activity | - | 14.5 nM | - | [9] |
| ATX020 | Anti-proliferation | OVCAR-3 | 53.3 nM | Not Specified | [9] |
| ATX020 | Anti-proliferation | OVCAR-8 | 534 nM | Not Specified | [9] |
| AM-1882 | Cell Count | HeLa | ~100 nM | 96 hours | [11] |
| AM-0277 | Cell Count | Sensitive Cancer Cell Lines (mean) | < 1 µM | 6 days | [3][11] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Phenotypes
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 24 hours.[3][13]
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for spindle visualization) and pericentrin (for centrosome visualization) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and a DNA stain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
Protocol 2: Cell Viability Assay (Endpoint)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 5-day proliferation assay.
-
Treatment: The next day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator.[10]
-
Viability Assessment: On day 5, add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathway of Kif18A inhibition.
Caption: Workflow for a cell viability assay.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. embopress.org [embopress.org]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
Interpreting unexpected phenotypes with Kif18A-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kif18A-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis. By inhibiting the ATPase activity of KIF18A, this compound prevents the proper congression of chromosomes, leading to a prolonged mitotic arrest. This sustained activation of the spindle assembly checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells, particularly those with high chromosomal instability (CIN).
Q2: What are the expected phenotypes after treating sensitive cells with this compound?
Treatment of sensitive cancer cell lines with this compound is expected to result in:
-
Prolonged Mitosis: Cells will arrest in mitosis for an extended period.
-
Chromosome Misalignment: Chromosomes will fail to align properly at the metaphase plate, often appearing scattered.
-
Increased Mitotic Index: A higher percentage of cells in the population will be in the mitotic phase.
-
Decreased Cell Viability and Proliferation: The prolonged mitotic arrest leads to cell death, reducing the overall cell count.
-
Induction of Apoptosis: An increase in markers of programmed cell death, such as cleaved PARP, can be observed.
Q3: My cells are not showing the expected phenotype. What are some possible causes and solutions?
If you are not observing the expected mitotic arrest or cell death, consider the following:
-
Cell Line Sensitivity: KIF18A inhibitors selectively target cells with high chromosomal instability (CIN). Your cell line may be chromosomally stable and therefore insensitive to KIF18A inhibition.
-
Troubleshooting:
-
Confirm the CIN status of your cell line from the literature.
-
Include a sensitive positive control cell line in your experiments (e.g., OVCAR-3, MDA-MB-157).
-
-
-
Inhibitor Concentration and Treatment Duration: The concentration of this compound and the duration of treatment may be insufficient.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Increase the treatment duration. Effects on cell viability are often observed after 48-96 hours.
-
-
-
Inhibitor Stability: The inhibitor may have degraded.
-
Troubleshooting:
-
Ensure proper storage of the compound as recommended by the manufacturer.
-
Prepare fresh dilutions of the inhibitor for each experiment.
-
-
Q4: I am observing high levels of cell death in my control (DMSO-treated) cells. What could be the issue?
High toxicity in control cells is likely due to experimental conditions rather than the inhibitor itself.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.
-
Troubleshooting:
-
Ensure the final DMSO concentration in your culture media is 0.5% or lower.
-
-
-
Cell Seeding Density: Suboptimal cell density can lead to increased cell death.
-
Troubleshooting:
-
Optimize the seeding density for your specific cell line to ensure they are in a healthy, proliferative state during the experiment.
-
-
-
Contamination: Mycoplasma or other microbial contamination can cause non-specific cell death.
-
Troubleshooting:
-
Regularly test your cell lines for mycoplasma contamination.
-
-
Q5: Are there any known off-target effects of KIF18A inhibitors?
While KIF18A inhibitors are generally selective, some off-target activities have been reported for certain analogs. For example, some compounds may show inhibitory activity against KIF19A or the kinase TRK-A at higher concentrations. It is important to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable change in mitotic index | Cell line is not sensitive (low CIN). | Use a known sensitive cell line as a positive control. |
| Inhibitor concentration is too low. | Perform a dose-response curve to determine the EC50. | |
| Insufficient treatment time. | Extend the treatment duration (e.g., 24-48 hours for mitotic arrest). | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells. |
| Inaccurate pipetting of the inhibitor. | Calibrate pipettes and ensure proper mixing of the inhibitor in the media. | |
| Unexpected morphological changes (not related to mitosis) | Off-target effects of the inhibitor. | Lower the inhibitor concentration. Test for off-target kinase inhibition if possible. |
| Compound precipitation. | Ensure the inhibitor is fully dissolved in the media. Do not exceed its solubility limit. |
Quantitative Data Summary
Table 1: In Vitro Activity of KIF18A Inhibitors in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Kif18A-IN-1 IC50 (nM) | AM-0277 EC50 (µM) | AM-1882 EC50 (µM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 | ~0.5 | ~0.05 |
| OVCAR-8 | Ovarian Cancer | 12.4 | - | - |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 | - | - |
| HeLa | Cervical Cancer | 20.9 | - | - |
| OVCAR-3 | Ovarian Cancer | 10.3 | - | - |
Data compiled from multiple sources. IC50 and EC50 values represent the concentration required to inhibit 50% of the biological activity.
Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
2. Immunofluorescence for Mitotic Phenotypes
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or DMSO for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for spindle visualization) and a centromere marker (e.g., CREST) overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
DNA Staining: Counterstain with DAPI to visualize chromosomes.
-
Mounting: Mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Validation & Comparative
A Comparative Guide to Kif18A Inhibitors: Kif18A-IN-3 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kif18A-IN-3 and other prominent Kif18A inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting chromosomal instability.
The kinesin superfamily protein Kif18A is a crucial regulator of chromosome alignment during mitosis. Its targeted inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors. This guide offers a detailed comparison of this compound with other notable Kif18A inhibitors, focusing on their potency, selectivity, and cellular activity.
Performance Comparison of Kif18A Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives based on biochemical and cellular assays.
Table 1: Biochemical Potency of Kif18A Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | Kif18A | 61[1] | ATPase Activity Assay |
| Kif18A-IN-2 | Kif18A | 28 | ATPase Activity Assay |
| Kif18A-IN-6 | Kif18A | 16[2] | Microtubule-dependent ATPase Activity Assay |
| VLS-1272 | Human Kif18A | 41[2][3][4] | ATPase Activity Assay (0.1 mM ATP) |
| Murine Kif18A | 8.8[4] | ATPase Activity Assay (0.1 mM ATP) | |
| Sovilnesib (AMG-650) | Kif18A | 71[5][6] | ATPase Activity Assay |
| AM-1882 | Kif18A | 230[7] | Kinesin-8 Microtubule (MT)-ATPase Motor Assay |
| AM-9022 | Kif18A | 47[7] | Kinesin-8 Microtubule (MT)-ATPase Motor Assay |
| AM-5308 | Kif18A | 47[7] | Kinesin-8 Microtubule (MT)-ATPase Motor Assay |
| BTB-1 | Kif18A | 1690 | ATPase Activity Assay |
| IAM-K1 | Kif18A | < 30[8] | ATPase Biochemical Assay |
| ATX020 | Kif18A | 14.5 | ATPase Activity Assay |
Table 2: Cellular Activity of Kif18A Inhibitors
| Inhibitor | Cell Line | EC50/IC50 (nM) | Assay Type |
| VLS-1272 | JIMT-1 | 7.8[3] | Cell Viability Assay |
| NIH-OVCAR3 | 9.7[3] | Cell Viability Assay | |
| HCC-15 | 11[3] | Cell Viability Assay | |
| Sovilnesib (AMG-650) | OVCAR-3 | 70[9] | Nuclear Count Assay |
| IAM-K1 | OVCAR-3 | < 30[8] | Cell Growth Inhibition Assay |
| ATX020 | OVCAR-3 | 53.3[10] | Anti-proliferative Assay |
| OVCAR-8 | 534[10] | Anti-proliferative Assay |
Table 3: Selectivity Profile of Kif18A Inhibitors
| Inhibitor | Off-Target Kinesin | IC50 (nM) / Inhibition |
| VLS-1272 | KIF11/Eg5, KIF18B, KIFC1 | No inhibition at 100 µM[4][11] |
| KIF19 | 280[4][11] | |
| IAM-K1 Series | Other Kinesins | >300-fold selectivity[8] |
| ATX020 | CENPE | > 10,000[10] |
| EG5 | 5,870[10] |
Signaling Pathways and Experimental Workflows
To understand the broader context of Kif18A inhibition, it is crucial to examine the signaling pathways in which it is involved and the typical workflow for inhibitor screening.
Kif18A in Signaling Pathways
Kif18A expression is regulated by upstream signaling cascades and its activity can influence downstream pathways, making it a pivotal node in cancer cell proliferation and survival.
Caption: Kif18A is a downstream target of the JNK1/c-Jun pathway and influences the TGF-β/SMAD signaling cascade.
Experimental Workflow for Kif18A Inhibitor Screening
The discovery and characterization of novel Kif18A inhibitors typically follow a multi-step process, from initial high-throughput screening to in-depth cellular and in vivo validation.
Caption: A typical workflow for the identification and validation of novel Kif18A inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization of Kif18A inhibitors.
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ADP produced by the ATPase activity of Kif18A, which is inhibited in the presence of a compound.
Materials:
-
Recombinant human Kif18A enzyme
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing Kif18A enzyme, microtubules, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding a final concentration of 10 µM ATP.[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects Kif18A activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound directly binds to Kif18A within a cellular context by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against Kif18A and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for Kif18A.
-
-
Data Analysis:
-
Quantify the band intensities for Kif18A at each temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Immunofluorescence Assay for Mitotic Arrest
This assay visualizes the cellular phenotype induced by Kif18A inhibition, specifically the accumulation of cells in mitosis.
Materials:
-
Cancer cell line cultured on coverslips
-
Test compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibodies against markers of mitosis (e.g., phospho-histone H3) and microtubules (α-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the test compound or vehicle for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with primary antibodies against phospho-histone H3 and α-tubulin.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells positive for the mitotic marker (phospho-histone H3) to determine the mitotic index. An increase in the mitotic index in compound-treated cells compared to the control indicates mitotic arrest.
-
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of KIF18A Inhibitor Potency: Kif18A-IN-3 vs. VLS-1272
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two prominent KIF18A inhibitors, Kif18A-IN-3 and VLS-1272. This analysis is supported by available experimental data to aid in the selection of appropriate chemical probes for research and development.
Kinesin family member 18A (KIF18A) is a motor protein crucial for the regulation of chromosome alignment during mitosis. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability. This guide focuses on the comparative potency of two small molecule inhibitors of KIF18A: this compound and VLS-1272.
Quantitative Potency Comparison
The following table summarizes the available biochemical and cell-based potency data for this compound and VLS-1272. It is important to note that a direct head-to-head comparison in the same study under identical experimental conditions is not publicly available. Therefore, the presented data is compiled from separate studies and should be interpreted with consideration of potential variations in assay conditions.
| Compound | Assay Type | Target | IC50 | Notes |
| This compound | Biochemical (ATPase Activity) | KIF18A | 61 nM[1] | |
| VLS-1272 | Biochemical (ATPase Activity) | Human KIF18A | 41 nM[2][3] | ATP non-competitive, allosteric inhibitor[2][4] |
| Biochemical (ATPase Activity) | Murine KIF18A | 8.8 nM[2][4] | ||
| Cell-Based (Viability) | JIMT-1 (Breast Cancer) | 7.8 nM[3] | 7-day treatment | |
| Cell-Based (Viability) | NIH-OVCAR3 (Ovarian Cancer) | 9.7 nM[3] | 7-day treatment | |
| Cell-Based (Viability) | HCC-15 (Breast Cancer) | 11 nM[3] | 7-day treatment |
Summary of Potency Data:
Based on the available biochemical data, VLS-1272 exhibits slightly higher potency against human KIF18A (IC50 = 41 nM) compared to this compound (IC50 = 61 nM). Notably, VLS-1272 demonstrates significantly higher potency against the murine form of KIF18A. Furthermore, VLS-1272 has demonstrated potent anti-proliferative effects in various cancer cell lines, with IC50 values in the low nanomolar range. The mechanism of VLS-1272 has been characterized as ATP non-competitive, indicating it binds to an allosteric site on the KIF18A enzyme.
Experimental Methodologies
The potency of these inhibitors is primarily determined through two key types of assays: biochemical assays measuring the direct inhibition of KIF18A's enzymatic activity and cell-based assays assessing the impact on cancer cell viability.
Biochemical Potency Assessment: ADP-Glo™ Kinase Assay
The inhibitory effect of the compounds on KIF18A's ATPase activity is commonly measured using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the enzymatic reaction.
Experimental Protocol:
-
Reaction Setup: The KIF18A enzyme, microtubules (as a cofactor), and the test inhibitor (this compound or VLS-1272) at varying concentrations are pre-incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Termination and ATP Depletion: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by KIF18A into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced. The signal is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Potency Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
The effect of the inhibitors on the viability of cancer cells is frequently determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the KIF18A inhibitor (this compound or VLS-1272).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours or 7 days).
-
Lysis and ATP Measurement: The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: The luminescent signal is measured using a plate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 values are determined by plotting cell viability against the inhibitor concentration.
KIF18A Signaling and Inhibition Workflow
The following diagrams illustrate the signaling pathway involving KIF18A in cancer cell proliferation and the general workflow for evaluating KIF18A inhibitors.
Caption: KIF18A signaling pathway in cancer.
Caption: Workflow for evaluating KIF18A inhibitors.
References
Off-Target Kinase Screening of KIF18A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent kinase inhibitors is a cornerstone of modern targeted therapy. Kinesin family member 18A (KIF18A), a motor protein crucial for chromosome alignment during mitosis, has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN).[1][2][3] Small-molecule inhibitors of KIF18A have shown selective lethality in these cancer cells while sparing normal, chromosomally stable cells.[2][3][4][5] However, a critical aspect of preclinical development is the characterization of an inhibitor's selectivity profile to identify potential off-target effects that could lead to toxicity or reduced efficacy.
This guide provides a comparative overview of the off-target kinase screening for publicly disclosed KIF18A inhibitors. While specific data for a compound designated "Kif18A-IN-3" is not available in the public domain, this guide presents data from representative KIF18A inhibitors to illustrate the expected selectivity profiles and the methodologies used for their assessment.
Comparative Analysis of KIF18A Inhibitor Selectivity
The following table summarizes the off-target kinase screening data for several KIF18A inhibitors reported in the scientific literature. This data is crucial for comparing the selectivity of different chemical scaffolds and for understanding the potential for off-target liabilities.
| Inhibitor | Screening Platform/Assay | Number of Kinases Screened | Key Off-Targets Identified (at 1 µM) | Reference |
| AM-5308 | Competitive Binding Assay | 96 | TRK-A | Payton et al., 2023[6] |
| VLS-1272 | Not specified | >100 (including other kinesins) | Highly selective for KIF18A versus other kinesins | Phillips et al., 2025[7][8] |
| Unnamed Inhibitors | Not specified | 96 | Not specified, but noted to be highly selective | ResearchGate Publication[9] |
Experimental Protocols for Off-Target Kinase Screening
A variety of methods are employed to assess the selectivity of kinase inhibitors. These range from biochemical assays measuring direct enzyme inhibition to cell-based assays that evaluate downstream signaling. Below is a detailed protocol for a common biochemical approach, the in vitro competitive binding assay, and an overview of an activity-based assay.
In Vitro Competitive Binding Assay
This method quantitatively measures the interaction of a test compound with a panel of kinases.
Principle: The test compound's ability to displace a known, tagged ligand from the kinase's active site is measured. The amount of tagged ligand that remains bound to the kinase is inversely proportional to the test compound's binding affinity.
Materials:
-
Test inhibitor (e.g., this compound)
-
A panel of purified, recombinant human kinases
-
Kinase-specific tagged ligands (e.g., immobilized on a solid support)
-
Assay plates (e.g., 384-well)
-
Assay buffer
-
Detection reagents
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the kinase panel to the wells of the assay plate.
-
Compound Addition: Add the diluted test inhibitor or vehicle control (e.g., DMSO) to the wells containing the kinases.
-
Ligand Addition: Add the tagged kinase ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add detection reagents to quantify the amount of tagged ligand bound to each kinase.
-
Data Analysis: Calculate the percentage of control (POC) for each kinase at each inhibitor concentration. The POC is typically calculated as: (Signal with inhibitor / Signal with vehicle) x 100. A lower POC indicates stronger binding of the inhibitor to the kinase.
ADP-Glo™ Kinase Assay (Activity-Based)
This is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[10]
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Test inhibitor
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the assay plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of the inhibitor compared to the vehicle control indicates the inhibitor's potency against the specific kinase. IC50 values can be calculated from the dose-response curves.
Visualizing Experimental Workflows and Data
Diagrams are essential for clearly communicating complex experimental processes and data relationships.
Caption: Workflow for a typical off-target kinase screening experiment.
Caption: Conceptual diagram of a kinase inhibitor's selectivity profile.
References
- 1. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldwide.promega.com [worldwide.promega.com]
A Comparative Analysis of KIF18A-IN-3 and Paclitaxel Efficacy in Chromosomally Unstable Cancer Cells
For Immediate Release
In the landscape of oncology drug development, particularly for cancers characterized by chromosomal instability (CIN), a key area of investigation is the identification of therapeutic agents that selectively target tumor cells while minimizing toxicity to healthy tissues. This guide provides a detailed comparison of the efficacy of KIF18A-IN-3, a representative inhibitor of the mitotic kinesin KIF18A, and paclitaxel, a widely used chemotherapeutic agent, in CIN cancer cells. This analysis is supported by experimental data on their mechanisms of action, effects on cell viability and apoptosis, and the signaling pathways they modulate.
Executive Summary
KIF18A inhibitors, such as this compound, represent a targeted therapeutic strategy against CIN cancers. These inhibitors selectively induce mitotic arrest and apoptosis in cancer cells with high chromosomal instability.[1][2][3] In contrast, paclitaxel, a microtubule-stabilizing agent, affects all rapidly dividing cells, leading to a broader toxicity profile.[4][5][6] Preclinical data suggests that KIF18A inhibitors are potent in CIN-high cancer cell lines and may offer a wider therapeutic window compared to paclitaxel.
Mechanism of Action
This compound: KIF18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division, a process that is particularly crucial for the survival of CIN cancer cells which have a high chromosome load.[1][7] KIF18A inhibitors, like this compound (a representative inhibitor, with data often reported for compounds like VLS-1272), are ATP-noncompetitive and bind to the KIF18A-microtubule complex.[8] This inhibition disrupts chromosome congression, leading to prolonged mitotic arrest and subsequent apoptosis specifically in CIN-high tumor cells.[3][8]
Paclitaxel: Paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[4] This interference with microtubule dynamics disrupts the formation of a functional mitotic spindle, activating the spindle assembly checkpoint (SAC) and leading to a prolonged mitotic arrest.[5][6] This arrest can ultimately trigger apoptosis in rapidly dividing cells.[9]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a representative KIF18A inhibitor (VLS-1272) and paclitaxel in CIN-high cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| VLS-1272 (KIF18A Inhibitor) | JIMT-1 | Breast Cancer (CIN-high) | 0.0078 | [8] |
| NIH-OVCAR3 | Ovarian Cancer (CIN-high) | 0.0097 | [8] | |
| HCC-15 | Breast Cancer (CIN-high) | 0.011 | [8] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer (CIN-high) | 10 nM (0.01 µM) for mitotic defects | [7] |
| OVCAR-3 | Ovarian Cancer (CIN-high) | 53.3 nM (0.0533 µM) for anti-proliferative activity | [10] |
Signaling Pathways
The distinct mechanisms of this compound and paclitaxel result in the activation of different downstream signaling pathways.
This compound Signaling Pathway
Inhibition of KIF18A in cancer cells has been shown to involve signaling pathways such as the JNK/c-Jun and TGF-β/SMAD pathways, which are implicated in cell death and survival.
Paclitaxel Signaling Pathway
Paclitaxel's stabilization of microtubules leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical signaling cascade that halts the cell cycle in mitosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate CIN cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Workflow:
Detailed Steps:
-
Cell Treatment: Culture CIN cancer cells and treat them with this compound or paclitaxel for a designated time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells, wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Conclusion
The comparative analysis of this compound and paclitaxel highlights a significant shift towards targeted cancer therapies. While paclitaxel remains a cornerstone of chemotherapy, its broad cytotoxicity presents clinical challenges. KIF18A inhibitors, exemplified by compounds like this compound, demonstrate a promising efficacy profile specifically in CIN cancer cells.[2][3] This selectivity, coupled with potent anti-proliferative and pro-apoptotic effects, positions KIF18A inhibition as a compelling strategy for the development of novel therapeutics for chromosomally unstable tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of anti-mitotic agents.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KIF18A | Insilico Medicine [insilico.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependence of paclitaxel sensitivity on a functional spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonizing the spindle assembly checkpoint silencing enhances paclitaxel and Navitoclax-mediated apoptosis with distinct mechanistic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faseb.scienceconnect.io [faseb.scienceconnect.io]
Head-to-head comparison of Kif18A-IN-3 and ATX-295 in vivo
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of precision oncology, the mitotic kinesin Kif18A has emerged as a compelling target for cancers characterized by chromosomal instability (CIN). This guide provides a head-to-head comparison of the in vivo activity of two Kif18A inhibitors: Kif18A-IN-3, a research compound, and ATX-295, a clinical-stage candidate developed by Accent Therapeutics. This comparison is based on publicly available preclinical data, offering researchers a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
Both this compound and ATX-295 demonstrate anti-tumor activity by targeting the mitotic kinesin Kif18A, leading to mitotic arrest and cell death selectively in cancer cells with high chromosomal instability. Preclinical in vivo studies for both compounds have been conducted in mouse models of human cancers.
ATX-295 has been more extensively characterized in the public domain, with data from patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of ovarian and triple-negative breast cancer (TNBC). A key finding for ATX-295 is the identification of whole genome doubling (WGD) as a potential predictive biomarker for its anti-tumor efficacy.
This compound, also known as compound 24 in a foundational medicinal chemistry paper, has demonstrated in vivo target engagement and a sustained pharmacodynamic response. However, detailed in vivo efficacy data, such as tumor growth inhibition or regression, is less publicly available compared to ATX-295.
Mechanism of Action: Targeting Mitotic Catastrophe
Kif18A is a motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis. In cancer cells with high CIN, there is a heightened dependency on Kif18A to manage the chaotic chromosomal landscape and ensure cell division. Inhibition of Kif18A's ATPase activity disrupts this process, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptotic cell death. This selective vulnerability of CIN-high cancer cells offers a therapeutic window, sparing healthy, chromosomally stable cells.
In Vivo Efficacy: A Comparative Analysis
The following tables summarize the available quantitative in vivo data for this compound and ATX-295.
Table 1: In Vivo Performance of this compound
| Parameter | Details | Reference |
| Compound | This compound (Compound 24) | [1] |
| Animal Model | Female CD-1 mice | [1] |
| Tumor Model | Not specified in publicly available efficacy studies; pharmacodynamic study in a tumor model. | [1] |
| Dosing Regimen | 100 mg/kg, intraperitoneal (i.p.) injection (for pharmacodynamics) | [1] |
| Efficacy | Sustained pharmacodynamic response: increased number of mitotic cells (pH3 positive) in tumor tissues for up to 24 hours. Specific tumor growth inhibition or regression data is not publicly detailed. | [1] |
| Safety/Tolerability | Not detailed in publicly available data. |
Table 2: In Vivo Performance of ATX-295
| Parameter | Details | Reference |
| Compound | ATX-295 | [2][3] |
| Animal Model | Not specified (likely immunodeficient mice for xenografts) | [2] |
| Tumor Models | OVCAR-3 (WGD+) human ovarian carcinoma xenograft, OVK18 (WGD-) ovarian cancer xenograft, Ovarian cancer patient-derived xenografts (PDX) | [2][3] |
| Dosing Regimen | OVCAR-3 CDX: 10 and 15 mg/kg, twice daily (BID), oral administration. Ovarian PDX: 30 mg/kg, BID, oral administration. | [2][3] |
| Efficacy | OVCAR-3 (WGD+) CDX: Dose-dependent tumor regression observed at 10 and 15 mg/kg BID. OVK18 (WGD-) CDX: No anti-tumor activity observed. Ovarian PDX: 61% of models showed tumor stasis or better; responders were predominantly (73%) WGD+. | [2][3] |
| Safety/Tolerability | Well-tolerated in preclinical models.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are summaries of the methodologies described for the key experiments with this compound and ATX-295.
This compound In Vivo Pharmacodynamic Study
-
Objective: To assess the in vivo target engagement and pharmacodynamic effect of this compound.
-
Animal Model: Female CD-1 mice.[1]
-
Procedure: A single dose of this compound (100 mg/kg) was administered via intraperitoneal injection to tumor-bearing mice.
-
Endpoint: Tumor tissues were collected at various time points (up to 24 hours) post-dose and analyzed for the number of mitotic cells by staining for phospho-histone H3 (pH3), a marker of mitosis.[1]
-
Results: The study demonstrated a significant and sustained increase in pH3-positive cells in the tumor tissue, indicating that this compound effectively induced mitotic arrest in vivo.[1]
ATX-295 In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of ATX-295 in preclinical models of ovarian cancer.
-
Animal Models: Immunodeficient mice bearing either cell line-derived xenografts (OVCAR-3 and OVK18) or patient-derived xenografts (PDX) of ovarian cancer.[2][5]
-
Tumor Implantation: For CDX models, human cancer cell lines (e.g., OVCAR-3) are cultured and then injected subcutaneously into the mice.[6][7] For PDX models, tumor fragments from patients are surgically implanted into the mice.[5][8]
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and control groups. ATX-295 was administered orally, twice daily (BID), at doses ranging from 10 to 30 mg/kg.[2][3] The control group received a vehicle solution.
-
Endpoints: Tumor volume was measured regularly using calipers. The primary efficacy endpoints were tumor growth inhibition (TGI) and tumor regression. Body weight was also monitored as an indicator of tolerability.[2]
-
Biomarker Analysis: A key component of the ATX-295 studies was the correlation of anti-tumor response with the whole genome doubling (WGD) status of the tumors, which was determined through genomic analysis.[2]
Conclusion for the Research Community
The available in vivo data suggests that both this compound and ATX-295 are promising inhibitors of Kif18A with demonstrated in vivo activity. ATX-295 has a more robust publicly available dataset supporting its dose-dependent anti-tumor efficacy, particularly in chromosomally unstable tumors characterized by whole genome doubling. The identification of WGD as a potential predictive biomarker for ATX-295 is a significant step towards a precision medicine approach for this class of inhibitors.
For this compound, the demonstration of a sustained pharmacodynamic effect in vivo validates its mechanism of action. Further publication of its efficacy in various tumor models would be beneficial for a more direct comparison with clinical candidates like ATX-295.
Researchers interested in utilizing these compounds should consider the following:
-
For mechanistic studies of Kif18A inhibition, this compound has been validated as a tool compound that engages its target in vivo.
-
For preclinical efficacy and translational studies, ATX-295 provides a benchmark for a clinical-stage Kif18A inhibitor with a defined potential patient population based on the WGD biomarker.
The continued development and investigation of Kif18A inhibitors like ATX-295, and the insights gained from research tools such as this compound, hold significant promise for the treatment of challenging, chromosomally unstable cancers.
References
- 1. accenttx.com [accenttx.com]
- 2. accenttx.com [accenttx.com]
- 3. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Characterization of a xenograft model of human ovarian carcinoma which produces ascites and intraabdominal carcinomatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
Synergistic Potential of KIF18A and PARP Inhibition in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of targeting the kinesin motor protein KIF18A with Kif18A-IN-3, the established efficacy of PARP inhibitors, and the emerging synergistic effects of their combination. This analysis is supported by available preclinical data and detailed experimental methodologies to inform future research and drug development strategies.
Introduction to KIF18A and PARP as Therapeutic Targets
KIF18A: A Key Regulator of Mitosis
Kinesin family member 18A (KIF18A) is a motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] By regulating microtubule dynamics, KIF18A ensures the faithful segregation of chromosomes into daughter cells. In many cancers characterized by chromosomal instability (CIN), there is an increased reliance on KIF18A for successful cell division.[1] Inhibition of KIF18A disrupts this process, leading to prolonged mitotic arrest and subsequent cancer cell death, making it a promising target for cancer therapy.[1]
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that block the repair of single-strand DNA breaks. In cancers with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to the accumulation of double-strand DNA breaks. This overwhelming DNA damage triggers cell death through a mechanism known as synthetic lethality.
Preclinical Evidence for Synergistic Efficacy
Preclinical studies have begun to explore the potential synergy of combining KIF18A inhibitors with PARP inhibitors. The rationale behind this combination lies in the distinct but complementary mechanisms of action of the two drug classes. By targeting both mitotic integrity and DNA damage repair, the combination has the potential to induce a more profound and durable anti-tumor response.
Recent preclinical data presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting highlighted the synergistic potential of the KIF18A inhibitor sovilnesib (formerly AMG-650) in combination with the PARP inhibitor olaparib. In vivo studies demonstrated that the combination therapy resulted in enhanced anti-cancer activity compared to olaparib alone.[2]
Quantitative Data Summary
While the full, peer-reviewed quantitative data from the combination studies are not yet publicly available, the following table summarizes the reported preclinical activity of a KIF18A inhibitor (sovilnesib/AMG-650) as a monotherapy. This provides a baseline for understanding its potent anti-cancer effects.
| Treatment Group | Cancer Model | Efficacy Endpoint | Observed Effect | Source |
| KIF18A Inhibitor (sovilnesib/AMG-650) | Human Ovarian & Breast Tumor Models | Tumor Regression | Durable tumor regressions at well-tolerated doses | [2] |
| KIF18A Inhibitor + PARP Inhibitor (olaparib) | In vivo models | Anti-cancer activity | Enhanced anti-cancer activity compared to olaparib alone | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by KIF18A and PARP inhibitors.
Figure 1: KIF18A Signaling Pathway in Mitosis.
Figure 2: PARP Signaling Pathway in DNA Damage Repair.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound and PARP inhibitors in a preclinical setting.
Figure 3: Preclinical Experimental Workflow.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of drug combinations. Specific parameters may need to be optimized for different cell lines and animal models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, a PARP inhibitor, and the combination of both for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
-
Cell Treatment: Treat a suspension of cancer cells with this compound, a PARP inhibitor, or the combination for a defined period.
-
Cell Plating: Plate a known number of treated cells into 6-well plates and incubate for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, PARP inhibitor, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the general health of the mice, including body weight, as an indicator of treatment-related toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The preclinical evidence, though preliminary, suggests a promising synergistic interaction between KIF18A and PARP inhibitors. This combination has the potential to enhance anti-tumor efficacy, particularly in chromosomally unstable cancers. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to identify predictive biomarkers for patient selection. The progression of KIF18A inhibitors into clinical trials, both as monotherapies and potentially in combination with agents like PARP inhibitors, represents an exciting new frontier in the development of targeted cancer therapies. Continued investigation into this combination strategy is crucial to translate these promising preclinical findings into tangible benefits for patients.
References
KIF18A Inhibition: A Targeted Approach for Chromosomally Unstable Cancers—A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). Small molecule inhibitors of KIF18A, such as Kif18A-IN-3 and its analogs, offer a novel mechanistic approach by selectively targeting the mitotic machinery of cancer cells with high rates of chromosome mis-segregation. This guide provides a comprehensive comparison of KIF18A inhibitor performance against current standard-of-care treatments for high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), supported by preclinical data.
Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
KIF18A is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] In normal, chromosomally stable cells, KIF18A's function is not critical for viability. However, cancer cells with high CIN are exquisitely dependent on KIF18A to manage their chaotic chromosomal content and successfully complete cell division.
Inhibition of KIF18A's ATPase activity disrupts its ability to regulate microtubule dynamics at the kinetochore.[1][2] This leads to improper chromosome congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in CIN-high cancer cells.[1][3][4] This selective cytotoxicity for cancer cells while sparing normal, healthy dividing cells presents a significant therapeutic window.[3][5]
Biomarkers of Sensitivity to KIF18A Inhibition
Preclinical studies have identified several key biomarkers that correlate with heightened sensitivity to KIF18A inhibitors:
-
Chromosomal Instability (CIN): This is the primary determinant of sensitivity. Cancer cells with a high degree of aneuploidy and ongoing chromosome mis-segregation are highly dependent on KIF18A for survival.[2][6]
-
TP53 Mutations: Loss-of-function mutations in the TP53 tumor suppressor gene are strongly associated with CIN and sensitivity to KIF18A inhibition.[4][6]
-
Whole-Genome Doubling (WGD): Cells that have undergone whole-genome doubling are often chromosomally unstable and show increased reliance on KIF18A.[7]
-
CCNE1 Amplification: Amplification of the Cyclin E1 gene, a common event in HGSOC, is another marker associated with sensitivity to KIF18A inhibitors.[4]
Performance Comparison: KIF18A Inhibitors vs. Standard of Care
This section compares the preclinical efficacy of KIF18A inhibitors with standard-of-care treatments for HGSOC and TNBC. It is important to note that the following data is collated from multiple studies and does not represent a direct head-to-head comparison within a single study.
High-Grade Serous Ovarian Cancer (HGSOC)
Standard of Care: Platinum-based chemotherapy (e.g., Carboplatin) and PARP inhibitors (e.g., Olaparib), particularly in patients with BRCA1/2 mutations.
| Treatment Class | Compound | Cell Line (Biomarker) | IC50 (nM) | Efficacy in Xenograft Models | Reference(s) |
| KIF18A Inhibitor | AM-1882 | OVCAR-3 (CIN-high, TP53 mutant) | Low double-digit nM | Tumor regression in OVCAR-3 xenografts | [3][4] |
| VLS-1272 | OVCAR-3 (CIN-high, TP53 mutant) | Not specified | Dose-dependent tumor growth inhibition | [2] | |
| ATX-295 | OVCAR-3 (WGD+) | 53.3 (anti-proliferative) | Dose-dependent anti-tumor activity | [7] | |
| PARP Inhibitor | Olaparib | UWB1.289 (BRCA1 mutant) | ~10 | Not specified in this study | [8] |
| PEO1 (BRCA2 mutant) | ~100 | Not specified in this study | [8] | ||
| A2780 (BRCA wild-type) | >10,000 | Not specified in this study | [9] | ||
| SKOV3 (BRCA wild-type) | >10,000 | Not specified in this study | [9] | ||
| Chemotherapy | Paclitaxel | Ovarian cancer cell lines | 0.4 - 3.4 | Not specified in this study | [10] |
Triple-Negative Breast Cancer (TNBC)
Standard of Care: Chemotherapy (e.g., Taxanes like Paclitaxel) and, for PD-L1 positive tumors, immunotherapy (e.g., Pembrolizumab).
| Treatment Class | Compound | Cell Line (Biomarker) | IC50 (nM) | Efficacy in Xenograft Models | Reference(s) |
| KIF18A Inhibitor | AM-1882 | MDA-MB-157 (CIN-high, TP53 mutant) | Low double-digit nM | Not specified in this study | [3][4] |
| VLS-1272 | HCC15 (CIN-high) | Not specified | Substantial, dose-dependent tumor growth inhibition | [2] | |
| Chemotherapy | Paclitaxel | MDA-MB-231 (TNBC) | ~5-10 | Not specified in this study | [11][12] |
| Various TNBC cell lines | 2.5 - 7.5 | Not specified in this study | [13] | ||
| Immunotherapy | Pembrolizumab | Not applicable (targets immune cells) | Not applicable | Improved pathological complete response in neoadjuvant setting (PD-L1 positive and negative) | [14][15] |
Synergistic Combinations
Preclinical evidence suggests that KIF18A inhibitors can act synergistically with other anti-cancer agents:
-
With PARP Inhibitors: The combination of the KIF18A inhibitor AM-1882 with the PARP inhibitor olaparib has been shown to be synergistic in BRCA1-deficient cancer cell lines, leading to increased DNA double-strand breaks and apoptosis.[3]
-
With Chemotherapy: The combination of KIF18A inhibitors with irinotecan has shown synergistic effects in small cell lung cancer cells, even in those without mutations in DNA damage response pathway genes.[16][17]
-
With PLK1 Inhibitors: Inactivation of KIF18A in combination with reduced PLK1 activity has been shown to block cell division and cause nuclear defects, suggesting a potential combination therapy.[18]
Visualizing the Pathways and Processes
To better understand the context of KIF18A inhibition, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for biomarker identification, and a workflow for comparing drug efficacy.
Caption: KIF18A's role in mitotic progression and the effect of its inhibition.
Caption: Workflow for identifying predictive biomarkers of sensitivity to KIF18A inhibitors.
Caption: A comprehensive workflow for comparing the efficacy of this compound with other treatments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the comparator drug (e.g., paclitaxel, olaparib) for 72-96 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition:
-
MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
-
MTT Assay: Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. After incubation, aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Mitotic and Apoptotic Markers
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Lysate Preparation: Treat cells with the desired compounds for the indicated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Histone H3, cleaved PARP, γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the mitotic spindle and chromosome alignment within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound or comparator drugs for the desired duration.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin to visualize microtubules overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images for mitotic defects such as chromosome misalignment, multipolar spindles, and mitotic arrest.
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP-hydrolyzing activity of the KIF18A motor protein.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains purified recombinant KIF18A motor domain, microtubules, and ATP.
-
Compound Addition: Add serial dilutions of this compound or a control inhibitor to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a set period (e.g., 30-60 minutes).
-
Detection: Measure the amount of ADP produced, which is proportional to the ATPase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity relative to a no-inhibitor control and determine the IC50 value of the compound.
Conclusion
KIF18A inhibitors represent a promising and highly selective therapeutic strategy for cancers with high chromosomal instability. Their unique mechanism of action, which exploits a cancer-specific vulnerability, suggests a potential for a favorable therapeutic index compared to traditional anti-mitotic agents that indiscriminately target all dividing cells.[3] The strong preclinical data, particularly in HGSOC and TNBC models, and the identification of clear predictive biomarkers, provide a solid rationale for their continued clinical development.[2] Further studies, including direct head-to-head in vivo comparisons and clinical trials, will be crucial to fully elucidate the therapeutic potential of KIF18A inhibitors in the landscape of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volastratx.com [volastratx.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PD-1/PD-L1 Inhibitors Response in Triple-Negative Breast Cancer: Can Long Noncoding RNAs Be Associated? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
Safety Operating Guide
Personal protective equipment for handling Kif18A-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Kif18A-IN-3, a potent kinesin inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling potent, novel chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The minimum required PPE for handling this compound, either in powder form or in solution, is outlined below.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are mandatory at all times. A face shield should be worn over safety glasses when there is a risk of splashes, such as during solution preparation. |
| Hand | Double-gloving with nitrile gloves is recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body | A fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | When handling the powder form outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is required to prevent inhalation. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan outlines the procedures for receiving, storing, handling, and disposing of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, verify that the contents match the order information.
2. Storage:
-
Powder Form: Store this compound powder at -20°C for long-term stability (up to 3 years). Keep the container tightly sealed and protected from moisture.
-
In Solvent: If dissolved in a solvent such as DMSO, store the solution at -80°C for up to 1 year.
-
Clearly label all storage containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a calibrated balance to weigh the required amount of powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing. Sonication may be required to fully dissolve the compound.
-
Prepare the working solution immediately before use whenever possible.
4. Experimental Use:
-
Conduct all experiments involving this compound, whether in powder or solution form, in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Use dedicated equipment (e.g., pipettes, tubes) for handling the compound to prevent cross-contamination.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.
III. Immediate Safety Protocols: Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
4. Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety measures at each step.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
